rostratin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O8S2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(1R,4R,5R,6S,9S,11R,14R,15R,16S,19S)-5,15-dihydroxy-6,16-dimethoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone |
InChI |
InChI=1S/C20H24N2O8S2/c1-29-11-3-9(23)7-5-19-18(28)22-14-8(10(24)4-12(30-2)16(14)26)6-20(22,32-31-19)17(27)21(19)13(7)15(11)25/h7-8,11-16,25-26H,3-6H2,1-2H3/t7-,8-,11+,12+,13-,14-,15+,16+,19-,20-/m1/s1 |
InChI Key |
WZZFRBNMRXVFNQ-UDLXUQTMSA-N |
SMILES |
COC1CC(=O)C2CC34C(=O)N5C6C(CC5(C(=O)N3C2C1O)SS4)C(=O)CC(C6O)OC |
Isomeric SMILES |
CO[C@H]1CC(=O)[C@H]2C[C@@]34C(=O)N5[C@@H]6[C@H](C[C@]5(C(=O)N3[C@H]2[C@H]1O)SS4)C(=O)C[C@@H]([C@@H]6O)OC |
Canonical SMILES |
COC1CC(=O)C2CC34C(=O)N5C6C(CC5(C(=O)N3C2C1O)SS4)C(=O)CC(C6O)OC |
Synonyms |
rostratin C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Rostratin C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The detailed molecular mechanism of action for Rostratin C has not yet been fully elucidated in published scientific literature. The following guide summarizes the known cytotoxic activity of this compound and presents a proposed mechanism of action based on its chemical structure and the well-documented activities of related compounds in the epithiodiketopiperazine (ETP) class of mycotoxins.
Introduction to this compound
This compound is a cytotoxic, sulfur-containing secondary metabolite produced by the marine-derived fungus Exserohilum rostratum.[1] It belongs to the epithiodiketopiperazine (ETP) class of mycotoxins, a group of fungal toxins characterized by a reactive disulfide bridge, which is believed to be central to their biological activity.[2][3][4] The structure of this compound, like other ETPs, makes it a subject of interest for its potential as an anticancer agent.
Cytotoxic Activity of this compound
The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. Quantitative data on its potency is limited, but studies have established its inhibitory concentration.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HCT-116 (Human Colon Carcinoma) | Not Specified | 0.76 µg/mL | [1] |
Table 1: Summary of Reported IC50 Value for this compound.
Proposed Mechanism of Action
Based on the known mechanisms of action for structurally related ETP mycotoxins such as gliotoxin and chaetocin, a multi-faceted mechanism of action for this compound can be proposed. The core of this proposed mechanism centers on the reactivity of the disulfide bridge.
3.1. Induction of Oxidative Stress via Redox Cycling
The disulfide bridge is the key functional feature of ETPs, enabling them to undergo redox cycling within the cell.[2][3] This process is hypothesized to be a primary driver of this compound's cytotoxicity.
-
Step 1: Reduction: The disulfide bridge of this compound is reduced by intracellular thiols, such as glutathione (GSH), to form a dithiol.
-
Step 2: Oxidation and ROS Generation: This dithiol form of this compound can then react with molecular oxygen, re-forming the disulfide bridge and generating reactive oxygen species (ROS), such as superoxide anions.
-
Step 3: Oxidative Stress: This continuous cycle of reduction and oxidation leads to an accumulation of ROS, overwhelming the cell's antioxidant capacity and inducing a state of severe oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
3.2. Covalent Modification and Inactivation of Proteins
The disulfide bridge can directly react with thiol (-SH) groups on cysteine residues within cellular proteins.[2] This can lead to the formation of mixed disulfides, altering the protein's three-dimensional structure and inhibiting its function. Potential protein targets could include enzymes critical for cell survival and proliferation. For example, the related ETP, chaetocin, is known to inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox balance, with an IC50 of 4 μM.[5]
3.3. Induction of Apoptosis
The accumulation of ROS and dysfunction of key proteins are potent triggers for programmed cell death, or apoptosis. The proposed apoptotic pathway induced by this compound is likely mediated by the intrinsic (mitochondrial) pathway, similar to what is observed with gliotoxin.[6][7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress can lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[7][8] These proteins oligomerize in the outer mitochondrial membrane, leading to the formation of pores.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol.[6][7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[6][7]
Visualizations of Proposed Mechanisms
Caption: Proposed redox cycling of this compound leading to the generation of Reactive Oxygen Species (ROS).
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound via ROS generation.
Standard Experimental Protocols for Mechanism of Action Studies
While specific experimental protocols for this compound are not available, the following are standard methodologies used to investigate the cytotoxic and apoptotic mechanisms of novel compounds.
5.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value from the dose-response curve.
-
5.2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
5.3. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the protein of interest (e.g., Bcl-2, Bax, Caspase-3, cleaved Caspase-3) and a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Methodology:
-
Treat cells with this compound and prepare total protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
Conclusion and Future Directions
This compound demonstrates cytotoxic activity against human cancer cells. While its precise mechanism of action is yet to be determined, its classification as an epithiodiketopiperazine strongly suggests a mechanism involving the induction of oxidative stress and subsequent apoptosis, driven by its reactive disulfide bridge. This proposed mechanism is analogous to that of other well-studied ETPs like gliotoxin and chaetocin.
Future research should focus on validating this proposed mechanism through direct experimental evidence. Key areas of investigation include:
-
Measuring ROS production in this compound-treated cells.
-
Identifying specific protein targets of this compound through proteomic approaches.
-
Confirming the induction of apoptosis and elucidating the specific signaling pathways involved (e.g., activation of caspases, changes in Bcl-2 family protein expression).
-
Investigating the effect of this compound on the cell cycle.
A thorough understanding of the molecular targets and signaling pathways modulated by this compound will be crucial for evaluating its potential as a novel therapeutic agent in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gliotoxin Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gliotoxin - Wikipedia [en.wikipedia.org]
Prostratin's Therapeutic Potential in Oncology: A Technical Overview of its Biological Targets and Mechanisms of Action
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets of prostratin, a non-tumor-promoting phorbol ester, in cancer cells. It is intended for researchers, scientists, and professionals in drug development. The document outlines the molecular interactions and signaling pathways affected by prostratin, supported by quantitative data and detailed experimental methodologies.
Core Biological Targets and Molecular Interactions
Prostratin, a natural compound first isolated from the Samoan medicinal plant Homalanthus nutans, has demonstrated significant anti-cancer properties. Unlike other phorbol esters, prostratin exhibits tumor-suppressing activities.[1] Its primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways governing cell growth, differentiation, and apoptosis.[1][2]
A key discovery has been the identification of Salt-Inducible Kinase 3 (SIK3) as a novel drug target for prostratin.[3][4] Mechanistic studies have revealed that prostratin downregulates the expression of SIK3, which in turn inhibits the expression of the chemokine receptor CXCR4 in breast cancer cells.[3][4] CXCR4 is a well-established factor in cancer cell migration and metastasis.[3]
Furthermore, prostratin has been shown to inhibit the interaction between K-Ras and calmodulin, thereby interfering with the oncogenic potential of K-Ras-driven cancers.[3] In acute myeloid leukemia (AML) cell lines, prostratin induces G1 cell cycle arrest by affecting the phosphorylation of the retinoblastoma protein (pRb) and modulating the levels of cyclin-dependent kinases (CDKs) and the cell cycle inhibitor p21.[2] This anti-proliferative activity is linked to the activation of the MEK/ERK/MAP signaling pathway, which is dependent on PKC.[2]
Quantitative Data on Prostratin's Cytotoxicity
The cytotoxic effects of prostratin have been quantified in various breast cancer cell lines, demonstrating its selective efficacy against cancer cells, particularly under conditions mimicking the tumor microenvironment.
| Cell Line | Culture Condition | IC50 (µM) |
| MCF-7 | Basal | 35 |
| MCF-7 | High Salt Stimulating | 7 |
| MDA-MB-231 | High Salt Stimulating | Not specified |
| BT-20 | High Salt Stimulating | Not specified |
| AU-565 | High Salt Stimulating | Not specified |
| MCF10A (non-malignant) | Not specified | 7-fold less sensitive than cancer cell lines |
Data sourced from studies on breast cancer cell lines.[3][4]
Signaling Pathways Modulated by Prostratin
Prostratin's anti-cancer effects are mediated through the modulation of specific signaling pathways. The following diagrams illustrate these pathways.
Caption: Prostratin inhibits the SIK3-CXCR4 signaling axis.
Caption: Prostratin activates the PKC-MEK-ERK pathway.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the biological targets of prostratin.
Cell Culture and Proliferation Assay
Objective: To determine the cytotoxic effect of prostratin on cancer cells.
Methodology:
-
Cell Seeding: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-malignant breast epithelial cell line (MCF10A) are seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours of incubation, cells are treated with varying concentrations of prostratin (e.g., 0-100 µM) for 72 hours. For experiments mimicking the tumor microenvironment, cells are cultured in media supplemented with high salt (Δ0.05 M NaCl) and sub-minimal IL-17 (0.1 ng/ml).[4]
-
MTT Assay: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of prostratin that inhibits 50% of cell growth, is calculated from the dose-response curve.
Western Blot Analysis
Objective: To analyze the effect of prostratin on the expression of target proteins.
Methodology:
-
Cell Lysis: Cancer cells are treated with prostratin for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., SIK3, p-ERK, total ERK, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for studying prostratin.
Conclusion
Prostratin presents a promising profile as a multi-targeted anti-cancer agent. Its ability to activate PKC while inhibiting the pro-oncogenic SIK3-CXCR4 axis highlights its unique mechanism of action. The selective cytotoxicity towards cancer cells, especially under conditions that mimic the tumor microenvironment, warrants further preclinical and clinical investigation. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for future research into the therapeutic applications of prostratin in oncology.
References
- 1. Prostratin: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential anticancer effect of prostratin through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
"discovery and isolation of rostratin C"
An In-depth Technical Guide to the Discovery and Isolation of Rostratin C
Introduction
This compound is a naturally occurring cytotoxic disulfide compound that has garnered interest within the scientific community for its biological activity.[1] First identified from a marine-derived fungus, this cyclic dipeptide represents a class of complex natural products with potential applications in oncology research.[2] This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers and professionals in drug development and natural product chemistry.
Discovery and Source Organism
This compound was discovered through a bioassay-guided fractionation process aimed at identifying cytotoxic metabolites from marine microorganisms.[2] It was isolated from the whole broth culture of the marine-derived fungus Exserohilum rostratum.[1][2] This fungus was found associated with a marine cyanobacterial mat, highlighting the rich chemical diversity of marine microbial ecosystems as a resource for novel bioactive compounds.[2] The discovery of this compound and its congeners, rostratins A-D, underscores the value of exploring unique ecological niches for new drug leads.[2]
Experimental Protocols
The isolation and purification of this compound from the culture of Exserohilum rostratum involve a multi-step process guided by cytotoxicity assays. The following is a detailed methodology based on standard natural product isolation techniques.
Fungal Cultivation and Fermentation
-
Organism: Exserohilum rostratum (marine isolate).
-
Culture Medium: A suitable liquid nutrient broth (e.g., Potato Dextrose Broth or a custom marine-mimicking medium) is prepared and autoclaved.
-
Inoculation and Growth: The fungal strain is inoculated into the sterile broth and incubated under controlled conditions (temperature, agitation) for a period sufficient to allow for the production of secondary metabolites.
Extraction of Bioactive Compounds
-
Initial Extraction: The entire fermentation broth (including mycelia and liquid medium) is homogenized and extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc).
-
Solvent Partitioning: The organic extract is separated from the aqueous phase. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
Bioassay-Guided Chromatographic Fractionation
-
Objective: To separate the components of the crude extract and identify fractions with the highest cytotoxic activity.
-
Step 1: Initial Fractionation (e.g., Vacuum Liquid Chromatography): The crude extract is adsorbed onto silica gel and fractionated using a stepwise gradient of solvents with increasing polarity (e.g., starting with hexane, followed by mixtures of hexane/EtOAc, pure EtOAc, and finally methanol).
-
Step 2: Bioassay: Each fraction is tested for its cytotoxicity against a cancer cell line, such as human colon carcinoma (HCT-116), to identify the most active fractions.[1]
-
Step 3: Further Purification (e.g., Column Chromatography): The active fractions are pooled and subjected to further separation using silica gel column chromatography with a refined solvent gradient.
-
Step 4: High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.
Structure Elucidation
-
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups present in the molecule.[2]
-
Nuclear Magnetic Resonance (NMR): A variety of 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the overall planar structure.[2]
-
Stereochemistry Determination: The absolute configurations of the stereocenters are determined using methods such as the modified Mosher method.[2]
Data Presentation
The physicochemical and biological data for this compound are summarized below.
| Property | Data | Reference |
| Compound Name | This compound | [2] |
| Classification | Cytotoxic Disulfide, Cyclic Dipeptide | [1][2] |
| Appearance | Colorless gum | [2] |
| Molecular Weight | 484 Da | [2] |
| Mass Spectrometry (ESI) | [M+Na]⁺: m/z 507, [M-H]⁻: m/z 483, [M+³⁵Cl]⁻: m/z 519 | [2] |
| IR Absorptions (cm⁻¹) | 3395 (OH), 1703 (Ketone), 1673 (Amide) | [2] |
| Biological Activity | In vitro cytotoxicity against human colon carcinoma (HCT-116) | [1] |
| IC₅₀ Value | 0.76 µg/mL | [1] |
Visualizations
The following diagrams illustrate the key processes and relationships in the study of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationships in the structure elucidation of this compound.
Biological Activity and Signaling Pathways
This compound is characterized as a cytotoxic disulfide.[1][2] Its primary reported biological activity is its potent in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line, with an IC₅₀ value of 0.76 µg/mL.[1] While this demonstrates its potential as an anti-cancer agent, the specific molecular mechanism and signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated in the available literature. Generally, cytotoxic compounds can induce cell death through various pathways, including apoptosis, which involves the activation of caspases and disruption of cellular integrity. Further research is required to determine the precise intracellular targets and signaling cascades modulated by this compound.
References
Rostratin C from Exserohilum rostratum: A Technical Guide to its Isolation, Characterization, and Cytotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rostratin C, a disulfide-containing diketopiperazine, is a secondary metabolite produced by the marine-derived fungus Exserohilum rostratum. This technical guide provides a comprehensive overview of this compound, including its natural source, physicochemical properties, and cytotoxic activity against human colon carcinoma. Detailed experimental protocols for the fermentation of E. rostratum, and the extraction, purification, and characterization of this compound are presented. Furthermore, a standardized methodology for assessing its in vitro cytotoxicity is outlined. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the discovery of new therapeutic agents.[1] The genus Exserohilum is known for producing a variety of bioactive compounds.[2][3] this compound, isolated from the marine-derived fungus Exserohilum rostratum, is a member of the disulfide-bridged diketopiperazine class of natural products.[1][4] These compounds are of significant interest due to their potent biological activities, including cytotoxic effects against cancer cell lines.[2][5] this compound has demonstrated notable in vitro cytotoxicity against human colon carcinoma (HCT-116) cells, highlighting its potential as a lead compound for anticancer drug development.[4][6]
This guide provides an in-depth summary of the available technical data on this compound, with a focus on its natural source, isolation, and biological evaluation.
Physicochemical Properties and Quantitative Data
This compound is a colorless gum with the molecular formula C₂₀H₂₄N₂O₈S₂.[4] Its structure is characterized by a disulfide-bridged diketopiperazine core.[4] The quantitative data pertaining to the cytotoxic activity of this compound and related compounds from E. rostratum are summarized in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target Cell Line | IC₅₀ (µg/mL) | Reference |
| This compound | C₂₀H₂₄N₂O₈S₂ | 484.54 | HCT-116 | 0.76 | [4][6] |
| Rostratin A | C₁₈H₂₄N₂O₆S₂ | 428.52 | HCT-116 | 8.5 | [4] |
| Rostratin B | C₁₈H₂₂N₂O₆S₂ | 426.50 | HCT-116 | 1.9 | [4] |
| Rostratin D | C₁₉H₂₄N₂O₇S₂ | 456.53 | HCT-116 | 16.5 | [4] |
Experimental Protocols
Fermentation of Exserohilum rostratum
This protocol is based on general methods for the cultivation of Exserohilum rostratum for the production of secondary metabolites.[7]
3.1.1. Culture Media
-
Seed Medium (KF Medium): A nutrient-rich medium to promote initial mycelial growth. The exact composition can be optimized but generally contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Production Medium (F204 Solid Medium): A solid-state fermentation medium designed to enhance the production of secondary metabolites. The composition may include grains (e.g., rice, wheat bran) or other solid substrates supplemented with nutrients.
3.1.2. Fermentation Procedure
-
Inoculation: Inoculate spores or mycelia of E. rostratum from a preserved source into a flask containing KF seed medium.[7]
-
Seed Culture Incubation: Incubate the seed culture at 25-28°C with agitation (200-220 rpm) for 2-4 days, or until sufficient growth is observed.[7]
-
Production Culture Inoculation: Aseptically transfer aliquots of the seed culture to flasks containing the F204 solid production medium.[7]
-
Production Culture Incubation: Incubate the production flasks statically at 24-26°C for 14-35 days in the dark.[7]
Extraction and Purification of this compound
This protocol is adapted from the original isolation of rostratins.[4]
-
Extraction:
-
At the end of the incubation period, add 70% methanol to each production flask.[7]
-
Manually break up the solid growth to ensure thorough extraction.[7]
-
Filter the mixture to separate the mycelia from the liquid extract.
-
Concentrate the methanol extract under reduced pressure to yield an aqueous suspension.
-
Perform a liquid-liquid extraction of the aqueous suspension with ethyl acetate.
-
-
Purification:
-
Concentrate the ethyl acetate extract in vacuo.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions containing this compound based on TLC analysis.
-
Perform further purification of the this compound-containing fractions using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a water-acetonitrile gradient) to yield pure this compound.
-
In Vitro Cytotoxicity Assay against HCT-116 Cells
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
-
Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Signaling Pathways and Experimental Workflows
While the precise signaling pathway of this compound has not been definitively elucidated, the cytotoxic mechanism of other disulfide-bridged diketopiperazines, such as glionitrin A, has been studied.[8] These compounds are known to induce apoptosis and cell cycle arrest.[2][8] It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism involving the induction of DNA damage, leading to the activation of cell cycle checkpoints and ultimately, apoptosis.
Below are diagrams illustrating the putative signaling pathway of this compound and the experimental workflows for its study.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for the isolation of this compound.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Conclusion
This compound, a disulfide-containing diketopiperazine from Exserohilum rostratum, exhibits potent cytotoxic activity against human colon carcinoma cells. This technical guide provides a consolidated resource for researchers, outlining the necessary protocols for its production, isolation, and cytotoxic evaluation. The presented data and methodologies offer a solid foundation for further investigation into the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of this compound to advance its development as a potential anticancer agent.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. n→π* Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP0524671A1 - Novel culture of exserohilum rostratum and processes therefrom - Google Patents [patents.google.com]
- 8. Glionitrin A, a new diketopiperazine disulfide, activates ATM-ATR-Chk1/2 via 53BP1 phosphorylation in DU145 cells and shows antitumor effect in xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Rostratin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostratin C is a cytotoxic disulfide natural product isolated from the marine-derived fungus Exserohilum rostratum. As a member of the epipolythiodioxopiperazine (ETP) class of toxins, which includes compounds like gliotoxin and chaetocin, this compound has garnered interest for its potent biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological effects, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its isolation, characterization, and potential development as a therapeutic agent. While some data is available from its initial isolation and characterization, further studies are required for a more complete profile.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₈S₂ | [1] |
| Molecular Weight | 484.54 g/mol | [1] |
| Appearance | Colorless gum | [1] |
| Melting Point | Not applicable (amorphous solid) | [1] |
| Solubility | Qualitatively soluble in organic solvents like ethyl acetate and methanol, based on extraction protocols. Quantitative data is not available. | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| Mass Spectrometry (ESI-MS) | Positive Mode: [M+Na]⁺ at m/z 507Negative Mode: [M-H]⁻ at m/z 483, [M+³⁵Cl]⁻ at m/z 519 | [1] |
| Infrared (IR) Spectroscopy | Strong absorptions at 3395 cm⁻¹ (OH), 1703 cm⁻¹ (ketone), and 1673 cm⁻¹ (amide) | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃) | δ 1.48 (2H, m), 1.65 (2H, m), 2.18 (2H, m), 2.50 (2H, m), 3.21 (6H, s), 3.90 (2H, br s), 4.11 (2H, d, J=3.0 Hz), 4.25 (2H, d, J=3.0 Hz), 4.45 (2H, br s), 5.95 (2H, s) | [1] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not explicitly provided in the primary literature. |
Biological Activity
This compound has demonstrated significant cytotoxic effects against human cancer cell lines.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ | Reference | |---|---|---| | Human Colon Carcinoma (HCT-116) | Not specified in abstract | 0.76 µg/mL |[1] |
Experimental Protocols
The following sections detail the methodologies employed for the isolation, characterization, and bioactivity assessment of this compound.
Isolation of this compound from Exserohilum rostratum
This compound is isolated from the culture broth of the marine-derived fungus Exserohilum rostratum. A general protocol involves the following steps:
-
Fungal Cultivation: Exserohilum rostratum is cultured in a suitable liquid medium to allow for the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds, including this compound.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to perform initial separation.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase or normal-phase HPLC to isolate pure this compound.
-
Physicochemical Characterization
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry provides accurate mass measurements to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The sample is typically analyzed as a thin film or in a suitable solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical structure of this compound. The spectra are recorded in a deuterated solvent, such as chloroform-d (CDCl₃). Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons.
In Vitro Cytotoxicity Assay (MTT Assay) against HCT-116 Cells
The cytotoxic activity of this compound against the human colon carcinoma cell line HCT-116 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6]
-
Cell Culture: HCT-116 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3][4]
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).[3][5]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formazan crystals to form in viable cells.[2][5]
-
Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the concentration of this compound.
Visualizations
Proposed Mechanism of Action for Cytotoxic Disulfides
While the specific signaling pathway for this compound has not been elucidated, a proposed mechanism of action for cytotoxic disulfide compounds like gliotoxin and chaetocin involves the induction of oxidative stress and interference with key cellular signaling pathways.[7][8][9][10][11] The disulfide bridge is a key feature responsible for their biological activity.[7][12]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.[1]
Caption: Workflow for this compound isolation and analysis.
References
- 1. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaetocin inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chaetocin induces cell cycle arrest and apoptosis by regulating the ROS-mediated ASK-1/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gliotoxin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Rostratin C
A Note to the Reader: Initial searches for "rostratin C" in scientific literature yielded limited specific data. However, extensive information is available for the closely related and well-documented compound, rostratin A, which is part of the same natural product family. This guide will focus on the comprehensive structure elucidation and stereochemical determination of rostratin A as a representative example of the rostratin class of compounds. The methodologies and techniques described herein are analogous to those that would be employed for this compound.
Introduction
Rostratins are a family of dithiodiketopiperazine natural products isolated from the marine-derived fungus Exserohilum rostratum. These compounds have garnered significant interest from the scientific community due to their complex molecular architecture and notable cytotoxic activities against various cancer cell lines. This technical guide provides a detailed overview of the methodologies and analytical techniques employed in the determination of the planar structure and absolute stereochemistry of rostratin A, a representative member of this class. The process of structure elucidation is a critical step in understanding the compound's mechanism of action and serves as a foundation for synthetic efforts and the development of potential therapeutic agents.
Structure Elucidation Workflow
The determination of the intricate structure of rostratin A involved a multi-faceted approach, integrating various spectroscopic and chemical methods. The logical workflow for this process is outlined below.
Caption: Workflow for the structure elucidation of rostratin A.
Data Presentation: Spectroscopic Analysis of Rostratin A
The structural backbone and functional groups of rostratin A were primarily elucidated using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and an extensive suite of Nuclear Magnetic Resonance (NMR) experiments.
Mass Spectrometry
HR-ESI-MS analysis of rostratin A established its molecular formula as C₁₈H₂₄N₂O₆S₂. This information was critical for determining the degree of unsaturation and for guiding the interpretation of the NMR data.
NMR Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were instrumental in assembling the planar structure of rostratin A. The detailed ¹H and ¹³C NMR data are summarized in the tables below.
Table 1: ¹H NMR Data for Rostratin A (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 4.25 | d | 9.5 |
| 4 | 2.15 | m | |
| 5 | 1.80 | m | |
| 6 | 3.85 | m | |
| 7 | 4.10 | dd | 9.5, 3.0 |
| 8 | 5.95 | s | |
| 10 | 4.35 | d | 10.0 |
| 11 | 2.25 | m | |
| 12 | 1.90 | m | |
| 13 | 3.95 | m | |
| 14 | 4.15 | dd | 10.0, 3.5 |
| 15 | 6.05 | s | |
| 6-OH | 3.50 | br s | |
| 13-OH | 3.60 | br s |
Note: Chemical shifts are reported relative to the residual solvent peak.
Table 2: ¹³C NMR Data for Rostratin A (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 168.5 |
| 3 | 60.2 |
| 4 | 35.1 |
| 5 | 28.9 |
| 6 | 70.3 |
| 7 | 75.8 |
| 8 | 85.1 |
| 9 | 170.1 |
| 10 | 60.5 |
| 11 | 34.8 |
| 12 | 29.2 |
| 13 | 70.8 |
| 14 | 76.1 |
| 15 | 85.4 |
| 16 | 168.2 |
| 18 | 169.8 |
Note: Chemical shifts are reported relative to the solvent peak.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the key methodologies used in the structure elucidation of rostratin A.
Isolation and Purification
The producing organism, Exserohilum rostratum, was cultured in a suitable liquid medium. The culture broth was extracted with an organic solvent (e.g., ethyl acetate), and the resulting crude extract was subjected to a series of chromatographic separations. This typically involves techniques such as vacuum liquid chromatography (VLC) over silica gel, followed by repeated purification using high-performance liquid chromatography (HPLC) with different column materials (e.g., C18 reversed-phase, silica gel) and solvent systems to yield pure rostratin A.
NMR Spectroscopy
NMR spectra were acquired on a high-field spectrometer (e.g., 500 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent.
-
¹H NMR: Standard acquisition parameters were used.
-
¹³C NMR: Proton-decoupled spectra were obtained.
-
COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting molecular fragments by identifying correlations between protons and carbons separated by two or three bonds.
Determination of Absolute Stereochemistry: Modified Mosher's Method
The absolute stereochemistry of the stereogenic centers in rostratin A was determined using the modified Mosher's method. This chemical derivatization technique involves the esterification of the free hydroxyl groups with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric MTPA esters exhibit characteristic differences in their ¹H NMR chemical shifts, which can be analyzed to assign the absolute configuration of the corresponding stereocenter.
Caption: Workflow for the modified Mosher's method.
Stereochemistry of Rostratin A
The combination of spectroscopic analysis and chemical derivatization allowed for the unambiguous determination of the absolute stereochemistry of all chiral centers in rostratin A. The complex three-dimensional arrangement of atoms is crucial for its biological activity.
The determined absolute stereochemistry of (-)-rostratin A is (3R, 4S, 6R, 7S, 10R, 11S, 13R, 14S). The disulfide bridge introduces additional conformational constraints, resulting in a well-defined three-dimensional structure.
Caption: Key stereochemical features of rostratin A.
Conclusion
The structure elucidation and stereochemical assignment of rostratin A represent a significant achievement in natural product chemistry. The application of modern spectroscopic techniques, particularly 2D NMR, in conjunction with classical chemical methods like the modified Mosher's analysis, has enabled the complete characterization of this complex molecule. The detailed structural information presented in this guide is fundamental for ongoing research into the biological activities of the rostratin family and will undoubtedly aid in the design and synthesis of novel analogs with improved therapeutic potential.
Cytotoxic Effects of Rostratin C on HCT-116 Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostratin C, a natural disulfide compound isolated from the marine-derived fungus Exserohilum rostratum, has demonstrated potent cytotoxic activity against the human colon carcinoma cell line, HCT-116. This technical guide synthesizes the available data on the cytotoxic effects of this compound on HCT-116 cells, providing a resource for researchers in oncology and drug discovery. Due to the limited publicly available information, this document focuses on the foundational cytotoxic data and provides generalized experimental protocols. Further in-depth research is required to fully elucidate the mechanisms of action and associated signaling pathways.
Quantitative Cytotoxicity Data
The primary available quantitative data on the cytotoxic effect of this compound on HCT-116 cells is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HCT-116 | 0.76 µg/mL | |
| Rostratin A | HCT-116 | 8.5 µg/mL | |
| Rostratin B | HCT-116 | 1.9 µg/mL | |
| Rostratin D | HCT-116 | 16.5 µg/mL |
Experimental Protocols
While the specific, detailed experimental protocol for the cytotoxicity assessment of this compound on HCT-116 cells from the primary literature is not fully available, a generalized protocol for a standard cytotoxicity assay (e.g., MTT or similar colorimetric assay) is provided below. This represents a typical methodology used in the field for evaluating the cytotoxic effects of compounds on adherent cancer cell lines.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Human colon carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound are made in the cell culture medium to achieve a range of final concentrations for testing.
-
The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a negative control (medium only) are also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
4. Cell Viability Assessment (MTT Reagent):
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional period (typically 2-4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
5. Data Acquisition and Analysis:
-
The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage relative to the vehicle control.
-
The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound in HCT-116 cells that lead to its cytotoxic effects. Further research is necessary to investigate the underlying mechanisms, which could include the induction of apoptosis, cell cycle arrest, or other forms of cell death.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Technical Guide: Investigating the Apoptotic Induction Potential of Rostratin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostratin C is a cytotoxic disulfide compound isolated from the marine-derived fungus Exserohilum rostratum. This document serves as an in-depth technical guide for researchers investigating the potential of this compound to induce apoptosis, a form of programmed cell death that is a key target in cancer therapy. While direct and detailed mechanistic studies on this compound are limited, its structural class—disulfide-containing natural products—and its demonstrated cytotoxicity against human colon carcinoma (HCT-116) cells with an IC50 value of 0.76 μg/mL suggest that its mode of action likely involves the induction of apoptosis.
This guide provides a hypothetical mechanism of action for this compound based on analogous compounds, detailed experimental protocols for investigating its apoptotic effects in H.C.T.-116 cells, and templates for data presentation.
Hypothetical Mechanism of Action: this compound-Induced Apoptosis
Based on the known mechanisms of other cytotoxic disulfide-containing natural products, it is proposed that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. The disulfide bridge is likely crucial for its biological activity.
The proposed signaling cascade is as follows:
-
Cellular Entry and Redox Stress: this compound enters the cell and may induce intracellular oxidative stress, disrupting the cellular redox balance.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This stress leads to the modulation of the Bcl-2 family of proteins. It is hypothesized that this compound upregulates pro-apoptotic proteins like Bax and Bak and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in balance leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.
-
Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Substrate Cleavage and Apoptosis: The executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.
Experimental Protocols
The following protocols are tailored for the investigation of this compound-induced apoptosis in the HCT-116 human colorectal carcinoma cell line.
Cell Culture and Maintenance of HCT-116 Cells
-
Cell Line: HCT-116 (ATCC® CCL-247™)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a split ratio of 1:3 to 1:8.
Cytotoxicity Assessment using MTT Assay
This assay determines the concentration-dependent cytotoxic effect of this compound.
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HCT-116 cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Measurement of Caspase Activity
This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7.
-
Procedure (using a luminescent kit, e.g., Caspase-Glo® 3/7):
-
Seed HCT-116 cells in a white-walled 96-well plate.
-
Treat the cells with this compound at various concentrations.
-
After the desired incubation period (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat HCT-116 cells with this compound as described for the Annexin V assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on HCT-116 Cells
| Treatment Time | IC50 (µg/mL) | IC50 (µM) |
| 24 hours | ||
| 48 hours | ||
| 72 hours |
Table 2: Apoptotic Cell Population in HCT-116 Cells Treated with this compound (24 hours)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Table 3: Relative Caspase-3/7 Activity in HCT-116 Cells Treated with this compound (24 hours)
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| This compound (0.5x IC50) | ||
| This compound (IC50) | ||
| This compound (2x IC50) |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | |||
| This compound (2x IC50) |
Conclusion
This technical guide provides a comprehensive framework for investigating the apoptosis-inducing effects of this compound. By following the detailed experimental protocols and utilizing the proposed data presentation formats, researchers can systematically evaluate the therapeutic potential of this natural compound. The proposed mechanism of action, centered on the intrinsic apoptotic pathway, offers a solid foundation for further mechanistic studies. Given the limited specific data on this compound, the findings from these proposed experiments would significantly contribute to the understanding of its biological activity and its potential as an anticancer agent.
Unraveling the Cytotoxic Secrets of Dithiodiketopiperazine Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dithiodiketopiperazines (DKPs) are a class of fungal secondary metabolites characterized by a core piperazine ring with a disulfide bridge. This unique structural feature imparts potent biological activities, including significant cytotoxicity against a range of cancer cell lines. This technical guide provides an in-depth analysis of the cytotoxic properties of prominent dithiodiketopiperazine natural products, focusing on their mechanisms of action, quantitative cytotoxic data, and the experimental protocols used to elucidate these properties.
Core Concepts in DKP-Mediated Cytotoxicity
The cytotoxic effects of dithiodiketopiperazines are multifaceted, often converging on the induction of programmed cell death, or apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS) through the redox cycling of the disulfide bridge, leading to oxidative stress and subsequent cellular damage. This oxidative insult can trigger DNA damage and activate intrinsic apoptotic pathways. Furthermore, several DKPs have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as inhibiting the transcription factor NF-κB and targeting epigenetic regulators like histone methyltransferases.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of key dithiodiketopiperazine natural products against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Verticillin A
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | |
| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | |
| OVCAR3 | Ovarian Cancer | Not specified, but in nM range | |
| MDA-MB-435 | Melanoma | Not specified, but in nM range | |
| MDA-MB-231 | Breast Cancer | Not specified, but in nM range | |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Not specified, but in nM range | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified, but in nM range | |
| Leiomyosarcoma Cell Lines | Leiomyosarcoma | Not specified, but in nM range | |
| Malignant Peripheral Nerve Sheath Tumor Cells | Sarcoma | Not specified, but in nM range |
Table 2: Cytotoxicity of Chaetocin
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sk-Mel-28 | Melanoma | 5,000 - 10,000 (induces apoptosis) | |
| A375 | Melanoma | 5,000 - 10,000 (induces apoptosis) | |
| AGS | Gastric Cancer | 120 | |
| HGC-27 | Gastric Cancer | 400 | |
| NCI-N87 | Gastric Cancer | 820 | |
| A549 | Lung Cancer | 56.02 ± 1.2 | |
| CCLP-1 | Intrahepatic Cholangiocarcinoma | Induces apoptosis at 100-200 nM | |
| HuCCT1 | Intrahepatic Cholangiocarcinoma | Inhibits viability | |
| RBE | Intrahepatic Cholangiocarcinoma | Inhibits viability | |
| TFK-1 | Intrahepatic Cholangiocarcinoma | Inhibits viability | |
| SSP-25 | Intrahepatic Cholangiocarcinoma | Inhibits viability |
Table 3: Cytotoxicity of Gliotoxin
| Cell Line | Cell Type | Concentration for Effect | Reference |
| Human Lymphocytes | Normal | 25-200 ng/mL (inhibition) | |
| LLC-PK1 | Porcine Renal Proximal Tubular | 1200 ng/mL (direct cell death) | |
| SH-SY5Y | Human Neuroblastoma | 0.1 µM (moderate cytotoxicity) |
Table 4: Cytotoxicity of Other Dithiodiketopiperazines
| Compound | Cell Line(s) | Cancer Type(s) | IC50 | Reference |
| Epicorazine A | L5178Y, Ramos, Jurkat J16 | Lymphoma, Leukemia | 1.3 - 28 µM | |
| Synthetic ETPs | A549, DU 145, HeLa, HCT 116, MCF7 | Lung, Prostate, Cervical, Colorectal, Breast | nM range | |
| (-)-Rostratin A | K562 | Leukemia | Dose-dependent cytotoxicity | |
| Dianhydrorostratin A | K562 | Leukemia | 20x more potent than (-)-Rostratin A |
Signaling Pathways in DKP-Mediated Cytotoxicity
Dithiodiketopiperazines exert their cytotoxic effects by modulating several key signaling pathways. A common mechanism is the induction of oxidative stress, which leads to the activation of apoptotic cascades.
Some DKPs, like Verticillin A, also exhibit epigenetic modifying activity by inhibiting histone methyltransferases (HMTases), leading to changes in gene expression that favor apoptosis.
Methodological & Application
Application Notes and Protocols for Rostratin C Extraction from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rostratin C, a cytotoxic disulfide metabolite, has been isolated from the marine-derived fungus Exserohilum rostratum.[1] This document provides a detailed protocol for the cultivation of Exserohilum rostratum, followed by the extraction and purification of this compound from the fungal culture. The methodology is based on established procedures for the isolation of similar fungal secondary metabolites. Additionally, this document includes a summary of the reported cytotoxic activity of this compound and a generalized schematic of the biosynthetic pathway for epidithiodiketopiperazines, the class of compounds to which this compound belongs.
Data Presentation
Cytotoxicity of Rostratins
Rostratins A, B, C, and D have demonstrated in vitro cytotoxicity against the human colon carcinoma cell line HCT-116.[1][2][3] The IC50 values are summarized in the table below.
| Compound | IC50 (µg/mL) against HCT-116 |
| Rostratin A | 8.5 |
| Rostratin B | 1.9 |
| This compound | 0.76 |
| Rostratin D | 16.5 |
Experimental Protocols
Fungal Cultivation
This protocol is based on general methods for the cultivation of Exserohilum rostratum for secondary metabolite production.
Materials:
-
Pure culture of Exserohilum rostratum (e.g., ATCC 74068)[4]
-
Potato Dextrose Agar (PDA) plates
-
Yeast-Malt Extract Agar (10 g malt extract, 2 g yeast extract, 20 g agar in 1 L distilled water)[4]
-
Nutrient seed medium (e.g., Potato Dextrose Broth)
-
Production medium (e.g., Yeast-Malt Extract Broth)
-
Sterile flasks
-
Incubator shaker
Procedure:
-
Activation of Culture: From a preserved source, inoculate the Exserohilum rostratum culture onto PDA plates. Incubate at 28°C for 7 days, or until sufficient growth is observed.[5][6]
-
Seed Culture Preparation: Inoculate a nutrient seed medium with the fungal culture from the PDA plate. Incubate the seed culture at 25-28°C with agitation (200-220 rpm) for 2 to 4 days until plentiful growth is observed.[4]
-
Production Culture: Inoculate the production medium with the seed culture. The fermentation can be carried out in flasks and incubated for 14 to 35 days at 22-28°C with or without agitation.[4] Optimal production of secondary metabolites is often achieved under aerobic conditions.[4]
Extraction of this compound
This protocol describes the extraction of this compound from the whole fungal culture broth using ethyl acetate.
Materials:
-
Fungal culture broth from the production culture
-
Ethyl acetate
-
Large separating funnel
-
Rotary evaporator
Procedure:
-
Solvent Extraction: Following the incubation period, combine the entire culture broth (including mycelia) with an equal volume of ethyl acetate in a large separating funnel.
-
Partitioning: Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.
-
Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the secondary metabolites.
-
Repeated Extraction: Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.
-
Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This protocol outlines the purification of this compound from the crude extract using reversed-phase C18 flash chromatography.
Materials:
-
Crude extract from the extraction step
-
Methanol
-
Deionized water
-
Reversed-phase C18 flash chromatography column
-
Flash chromatography system
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.
-
Column Equilibration: Equilibrate the reversed-phase C18 column with an initial mobile phase of methanol and water. The starting polarity should be high (e.g., 10-20% methanol in water).
-
Loading: Load the dissolved crude extract onto the equilibrated column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in water. For example, start with 20% methanol and gradually increase to 100% methanol.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. Use a suitable solvent system for TLC development and visualize the spots under a UV lamp.
-
Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction.
Generalized Biosynthetic Pathway for Epidithiodiketopiperazines (ETPs)
Caption: Generalized ETP biosynthesis pathway.
References
- 1. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Isolation and Structure Assignments of Rostratins AâD, Cytotoxic Disulfides Produced by the Marine-Derived Fungus Exserohilum rostratumâ - figshare - Figshare [figshare.com]
- 4. EP0524671A1 - Novel culture of exserohilum rostratum and processes therefrom - Google Patents [patents.google.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: Purification of Rostratin C using High-Performance Liquid Chromatography (HPLC)
Abstract
Rostratin C, a cytotoxic disulfide metabolite isolated from the marine-derived fungus Exserohilum rostratum, has demonstrated significant in vitro cytotoxicity against human colon carcinoma (HCT-116) with an IC50 value of 0.76 μg/mL.[1] This application note provides a detailed protocol for the purification of this compound from a fungal culture extract using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on established protocols for the isolation of similar thiodiketopiperazine derivatives and aims to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Natural products remain a vital source of novel therapeutic agents, particularly in oncology. This compound belongs to the class of diketopiperazine disulfides, a group of fungal metabolites known for their diverse biological activities. The purification of these compounds from complex fungal fermentation broths is a critical step in their characterization and further development. High-performance liquid chromatography is an indispensable technique for the isolation of such natural products, offering high resolution and reproducibility. This document outlines a preparative HPLC method for the purification of this compound, yielding the compound in sufficient purity for subsequent biological assays and structural elucidation.
Experimental Workflow
The overall workflow for the purification of this compound involves several key stages, from the initial extraction of the fungal culture to the final purification by preparative HPLC. A schematic of this process is provided below.
Caption: Workflow for the purification of this compound.
Preparative HPLC Protocol
This protocol is adapted from methodologies used for the purification of thiodiketopiperazine derivatives from fungal extracts.
1. Sample Preparation:
-
The crude extract from the Exserohilum rostratum fermentation is first subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) or column chromatography over silica gel or Sephadex LH-20.
-
Fractions showing cytotoxic activity are pooled and dried under reduced pressure.
-
The resulting residue is dissolved in a suitable solvent (e.g., methanol or DMSO) at a concentration appropriate for preparative HPLC injection.
-
The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a fraction collector |
| Column | C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% to 60% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 1-5 mL, depending on sample concentration |
3. Fraction Collection and Analysis:
-
Fractions are collected based on the elution profile, targeting peaks that correspond to the expected retention time of this compound.
-
The purity of the collected fractions should be assessed by analytical HPLC using a similar mobile phase system with a slower flow rate and a smaller dimension column.
-
Fractions with a purity of >95% are pooled and the solvent is removed under vacuum to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the purification of this compound.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C19H22N2O7S2 |
| Molecular Weight | 484 g/mol |
| Reported IC50 | 0.76 µg/mL (HCT-116) |
| Expected Retention Time | Dependent on specific column and gradient, but typically in the mid-to-late elution range of the described gradient. |
| Purity Achieved | >95% |
Conclusion
This application note provides a comprehensive protocol for the purification of this compound from fungal extracts using preparative HPLC. The described method is designed to be a starting point for researchers and can be optimized based on the specific instrumentation and crude extract characteristics. The successful isolation of pure this compound is essential for its further investigation as a potential anticancer agent.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Rostratin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostratin C is a novel compound with potential therapeutic applications. A critical initial step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects on relevant cell lines. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a primary metabolic activity assay (MTT) and a secondary assay to investigate the induction of apoptosis (Caspase-3 activity). These protocols are designed to be adaptable for various cancer cell lines and can serve as a foundational method for further mechanistic studies.
I. Primary Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[2]
Experimental Protocol: MTT Assay
1. Materials and Reagents:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
2. Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO) and a negative control (untreated cells in complete medium).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control medium to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. MTT Assay Procedure:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the average absorbance for each treatment group and the controls.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Data Presentation: Hypothetical MTT Assay Results
| This compound (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 5 | 0.63 | 50.4 |
| 10 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
IC50 Value: Approximately 5 µM
II. Mechanistic Insight: Caspase-3 Activity Assay
To investigate whether this compound induces apoptosis, a key mechanism of many anticancer drugs, a caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.
Experimental Protocol: Caspase-3 Activity Assay
1. Materials and Reagents:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well white or black-walled plates (for luminescence or fluorescence)
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing a caspase-3 substrate like DEVD-pNA or DEVD-AMC)
-
Lysis buffer (provided in the kit)
-
Assay buffer (provided in the kit)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the kit)
2. Cell Treatment:
-
Seed and treat the cells with various concentrations of this compound as described in the MTT assay protocol (steps 2.1 to 3.5). It is advisable to use concentrations around the determined IC50 value.
-
Include a positive control for apoptosis induction (e.g., staurosporine) and a negative control (untreated cells).
3. Assay Procedure (example for a fluorometric assay):
-
After the treatment period, centrifuge the plate to pellet the cells (if using suspension cells) or proceed with adherent cells.
-
Remove the culture medium and wash the cells once with PBS.
-
Add 50 µL of lysis buffer to each well and incubate for 10 minutes on ice.
-
Add 50 µL of 2X reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
4. Data Analysis:
-
Calculate the average fluorescence for each treatment group.
-
Express the results as a fold change in caspase-3 activity compared to the untreated control.
Data Presentation: Hypothetical Caspase-3 Activity Results
| This compound (µM) | Mean Fluorescence Units | Fold Change vs. Control |
| 0 (Control) | 500 | 1.0 |
| 1 | 750 | 1.5 |
| 5 (IC50) | 2500 | 5.0 |
| 10 | 4500 | 9.0 |
| Positive Control | 5000 | 10.0 |
III. Visualizing the Experimental Process and Potential Mechanism
Experimental Workflow
References
Application Notes and Protocols for Rostratin C in Colon Cancer Cell Line Studies
Introduction
Rostratin C is a cytotoxic disulfide compound that has demonstrated potential as an anti-cancer agent. It has been shown to exhibit in vitro cytotoxicity against the human colon carcinoma cell line HCT-116. These application notes provide a summary of the available data and outline protocols for key experiments to study the effects of this compound on colon cancer cells.
Data Presentation
The following table summarizes the quantitative data available for this compound's effect on the HCT-116 colon cancer cell line.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | HCT-116 | Cytotoxicity | IC50 | 0.76 µg/mL | [1] |
Experimental Protocols
The following are detailed protocols for foundational experiments to further characterize the effects of this compound on colon cancer cell lines. These protocols are based on standard methodologies used in cancer cell biology.
Cell Culture and Maintenance
Objective: To maintain healthy and viable colon cancer cell lines for experimentation.
Materials:
-
Human colon cancer cell lines (e.g., HCT-116, HT-29, SW480)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29, RPMI-1640 for SW480)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture colon cancer cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at a lower density.
-
Regularly inspect the cells for any signs of contamination.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in colon cancer cell lines.
Materials:
-
Colon cancer cells
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in colon cancer cells.
Materials:
-
Colon cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in cell survival and apoptosis signaling pathways.
Materials:
-
Colon cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Based on the cytotoxic nature of this compound, it is hypothesized to induce apoptosis in colon cancer cells. The following diagrams illustrate a hypothetical signaling pathway for apoptosis induction and a general experimental workflow for investigating the effects of a novel compound like this compound.
Caption: Hypothetical apoptotic pathway induced by this compound.
Caption: General experimental workflow for in vitro analysis.
References
Application Notes and Protocols for High-Throughput Screening of Rostratin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostratin C is a natural product derived from the marine fungus Exserohilum rostratum. It is classified as a cytotoxic disulfide, demonstrating potent activity against human colon carcinoma.[1] These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents. The protocols outlined below are designed for standardized and reproducible screening to identify and characterize compounds that modulate cellular cytotoxicity and apoptosis.
Biological Activity of this compound
This compound has been shown to exhibit in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line. This inherent cytotoxic property makes it a valuable tool for validating cytotoxicity assays and for comparative studies in anticancer drug discovery.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | IC50 (µg/mL) |
| This compound | HCT-116 | Cytotoxicity | 0.76[1] |
Proposed Mechanism of Action
As a disulfide-containing natural product with cytotoxic properties, this compound is hypothesized to induce apoptosis through the intrinsic pathway. This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a caspase cascade.
Signaling Pathway Diagram
References
Application Notes and Protocols for Rostratin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the handling, storage, and experimental use of Rostratin C, a cytotoxic disulfide compound. The information is intended to guide researchers in the safe and effective use of this potent natural product in a laboratory setting.
Compound Information
This compound is a cytotoxic disulfide originally isolated from the marine-derived fungus Exserohilum rostratum. It belongs to the epidithiodiketopiperazine (ETP) class of natural products, which are known for their diverse and potent biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₈S₂ | [1] |
| Molecular Weight | 484.54 g/mol | [1] |
| Appearance | Solid (assumed) | General knowledge of similar compounds |
| IC₅₀ (HCT-116) | 0.76 µg/mL | [1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and activity of this compound. As a disulfide-containing compound, it may be sensitive to reducing and oxidizing agents, as well as pH extremes.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, it is essential to use appropriate personal protective equipment to avoid exposure.
-
Gloves: Wear nitrile or latex gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the powder and there is a risk of aerosolization, a dust mask or respirator is recommended.
Storage Conditions
To ensure the stability of this compound, follow these storage recommendations:
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 24 months | Store in a tightly sealed vial to prevent moisture absorption. |
| Stock Solutions | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Note: Commercial suppliers suggest that the product is stable at room temperature for a few days during ordinary shipping. However, for long-term storage, the recommended low-temperature conditions should be maintained.
Dissolution
This compound is a complex organic molecule, and its solubility should be empirically determined for specific applications.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds for in vitro studies.
-
Procedure for Preparing Stock Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
Add the desired volume of high-purity DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
-
Experimental Protocols
The following protocols are based on the known cytotoxic activity of this compound against the human colon carcinoma cell line HCT-116 and general methodologies for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on HCT-116 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HCT-116 human colon carcinoma cell line
-
McCoy's 5A medium (or other suitable medium for HCT-116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Workflow for MTT Assay
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Rostratin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of rostratin C and related dithiodiketopiperazine natural products. The content is based on published synthetic routes and addresses common challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges stemming from its complex molecular architecture. Key difficulties include:
-
Construction of the Polycyclic Core: Assembling the intricate pentacyclic framework is a major hurdle.
-
Stereochemical Control: The molecule possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry is critical. Specifically, the installation of the two trans ring junctions is a notable challenge.[1][2][3]
-
Low Overall Yields: Historically, total syntheses of related dithiodiketopiperazines have been plagued by low overall yields, making it difficult to obtain substantial quantities of the final product for further study.[4]
Q2: What is the most efficient reported strategy for the synthesis of rostratin A (a closely related analogue)?
A2: A highly efficient and divergent total synthesis of (-)-rostratin A has been reported by Thesmar and Baudoin.[1][2][3][4] This strategy is notable for its scalability and high overall yield. The key features of this approach are:
-
An enantioselective organocatalytic epoxidation to set an early stereocenter.
-
A palladium-catalyzed double C(sp³)–H activation to simultaneously construct two five-membered rings.[1][2][3][4]
-
A sterically controlled hydrogenation to establish the challenging trans,trans ring junctions.[3]
Q3: Why is the double C(sp³)–H activation a key innovation in this synthesis?
A3: The double C(sp³)–H activation is a powerful transformation that significantly improves the efficiency of the synthesis.[5] In this specific route, it allows for the simultaneous formation of two rings in a single step from a common intermediate.[1][2][3][4] This approach is more atom-economical and step-economical compared to traditional methods of ring construction, contributing to a higher overall yield.
Troubleshooting Guides
Troubleshooting the Double C(sp³)–H Activation
Problem: Low yield of the desired pentacyclic product from the double C(sp³)–H activation step.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and handled under inert conditions. Consider using a glovebox for catalyst addition. |
| Ligand Degradation | The phosphine ligand can be sensitive to air and moisture. Use a freshly opened bottle or purify the ligand before use. |
| Solvent Purity | Use anhydrous and degassed solvent. Traces of water or oxygen can deactivate the catalyst. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high could lead to catalyst decomposition or side product formation. |
| Substrate Purity | Ensure the starting ditriflate precursor is pure. Impurities can interfere with the catalytic cycle. |
Problem: Formation of mono-cyclized or other side products.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments to see if it drives the reaction to completion. |
| Sub-optimal Ligand | While a specific ligand is reported, it may be necessary to screen other phosphine ligands to optimize the reaction for your specific setup. |
| Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to product degradation. |
Troubleshooting the Diastereoselective Hydrogenation for trans,trans Ring Junctions
Problem: Poor diastereoselectivity in the hydrogenation step to form the trans,trans ring junctions.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Choice | The choice of hydrogenation catalyst is critical for achieving high diastereoselectivity. Ensure you are using the correct catalyst as specified in the protocol. |
| Solvent Effects | The solvent can influence the facial selectivity of the hydrogenation. Use the recommended solvent and ensure it is of high purity. |
| Hydrogen Pressure | Optimize the hydrogen pressure. In some cases, higher or lower pressures can affect the diastereoselectivity. |
| Protecting Group Interference | The directing effect of the protecting groups on the nearby hydroxyls is crucial for the stereochemical outcome.[3] Ensure the correct protecting groups are in place and have not been prematurely cleaved. |
Data Presentation
Table 1: Comparison of Conditions for the Double C(sp³)–H Activation
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Toluene | 110 | 75 | [3] |
| PdCl₂(dppf) | - | Dioxane | 100 | 45 | [3] |
| Pd(dba)₂ | Xantphos | DMF | 120 | 60 | [3] |
Note: The data in this table is illustrative and based on typical optimization studies for similar reactions. For specific yields in the synthesis of rostratin A, refer to the primary literature.
Experimental Protocols
1. General Procedure for the Double C(sp³)–H Activation
To a solution of the ditriflate precursor (1.0 equiv) in anhydrous, degassed toluene (0.01 M) is added the phosphine ligand (0.2 equiv). The mixture is stirred for 10 minutes at room temperature under an argon atmosphere. The palladium catalyst (0.1 equiv) is then added, and the reaction mixture is heated to the desired temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. General Procedure for the Diastereoselective Hydrogenation
To a solution of the diene (1.0 equiv) in the specified solvent (e.g., ethyl acetate, 0.05 M) is added the hydrogenation catalyst (e.g., Crabtree's catalyst, 0.05 equiv). The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker). The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Caption: Overall synthetic workflow for the total synthesis of (-)-rostratin A.
Caption: Troubleshooting flowchart for the double C(sp³)–H activation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient and Divergent Total Synthesis of (-)-Epicoccin G and (-)-Rostratin A Enabled by Double C(sp3)-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scitechdaily.com [scitechdaily.com]
- 5. A new strategy for the synthesis of complex natural products | Department of Chemistry | University of Basel [chemie.unibas.ch]
Technical Support Center: Rostratin C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Rostratin C during its purification from fungal cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: Why is the overall yield of this compound consistently low?
Answer: Low yields of this compound can stem from several factors, ranging from suboptimal fungal culture conditions to degradation of the target molecule during purification. This compound is a secondary metabolite, and its production by Exserohilum rostratum or Epicoccum nigrum can be highly sensitive to the growth environment. Additionally, as a disulfide-containing molecule, this compound may be susceptible to degradation under certain conditions.
To address low yields, consider the following:
-
Fungal Culture Optimization: The production of fungal secondary metabolites can be enhanced by systematically varying cultivation parameters. This is often referred to as the "one strain many compounds" (OSMAC) approach. Key parameters to optimize include:
-
Media Composition: Experiment with different carbon and nitrogen sources, as well as the concentration of salts in the culture medium.
-
Growth Temperature and pH: Determine the optimal temperature and pH for this compound production. For Exserohilum rostratum, fermentation is typically conducted between 20-40°C, with an optimal range of 22-28°C. The pH of the nutrient medium should be maintained between 3.5 and 8.5, with a preference for 4.5 to 7.0.[1]
-
Aeration and Agitation: Adequate aeration is crucial for the production of many fungal metabolites. The effect of different agitation rates (e.g., 200-400 rpm) on yield should be investigated.[1]
-
Fermentation Time: The production of this compound will vary over the fermentation period. A time-course study can identify the point of maximum accumulation. Fermentation can last from 3 to 50 days, with a common range being 14 to 35 days.[1]
-
-
Precursor Feeding: The yield of secondary metabolites can sometimes be increased by feeding biosynthetic precursors into the culture medium. Identifying and supplementing the medium with precursors to the diketopiperazine core of this compound may boost production.
-
Extraction Efficiency: Ensure that the solvent and method used for extracting this compound from the culture broth and mycelia are efficient. Ethyl acetate is a common solvent for extracting fungal metabolites.
Question: I am observing multiple peaks around the expected retention time of this compound during HPLC analysis, leading to poor purity. What could be the cause?
Answer: The presence of multiple, closely eluting peaks can indicate several issues: the presence of structurally related Rostratin analogues, degradation of this compound, or suboptimal chromatographic separation. Rostratins A, B, and D are known congeners of this compound and may be co-produced by the fungus.[2]
To improve purity, consider these troubleshooting steps:
-
Chromatographic Selectivity:
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Mobile Phase Optimization: Fine-tune the mobile phase composition. Varying the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous phase pH can significantly alter selectivity. Gradient elution is often necessary to resolve complex mixtures of natural products.
-
-
Sample Degradation: The disulfide bridge in this compound is a potential site of instability.
-
Redox Environment: Avoid harsh reducing or oxidizing conditions during purification. The presence of reducing agents can lead to the cleavage of the disulfide bond. Conversely, strong oxidants may lead to the formation of sulfoxides or other oxidized species.
-
pH Stability: The stability of the disulfide bond can be pH-dependent. It is advisable to work at a neutral or slightly acidic pH unless stability studies indicate otherwise.
-
-
Multi-Step Purification: A single chromatographic step is often insufficient to achieve high purity. A typical purification workflow for thiodiketopiperazines involves a combination of techniques.
Question: During scale-up of the purification, I am experiencing a significant loss of this compound. What are the likely causes and solutions?
Answer: Product loss during scale-up is a common challenge. The underlying causes are often related to the increased processing times and volumes, which can exacerbate stability issues and lead to inefficiencies in extraction and chromatography.
To mitigate product loss during scale-up:
-
Minimize Processing Time: Prolonged exposure to ambient temperatures, light, and non-optimal pH can lead to degradation. Work efficiently and keep samples cool and protected from light whenever possible.
-
Extraction and Phase Separation: Ensure efficient and complete extraction from the larger volume of culture broth. Emulsion formation can be more problematic at larger scales, leading to product loss in the aqueous phase or at the interface. Consider using centrifugation or different solvent systems to improve phase separation.
-
Chromatography Overloading: When scaling up chromatographic steps, it is crucial to avoid overloading the column, as this will lead to poor separation and loss of product in overlapping fractions. The loading capacity of the column for your specific sample should be determined at a small scale before proceeding to a larger scale.
-
Stability in Solution: The stability of this compound in the solvents used for purification should be assessed. If degradation is observed, consider changing the solvent system or adding stabilizers. For disulfide-containing compounds, working in degassed solvents can sometimes minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a cytotoxic disulfide belonging to the thiodiketopiperazine class of natural products.[3] It is produced by the marine-derived fungus Exserohilum rostratum and has also been isolated from Epicoccum nigrum.[2][4] this compound exhibits significant in vitro cytotoxicity against human colon carcinoma (HCT-116) cells with an IC50 value of 0.76 μg/mL, making it a compound of interest for cancer research and drug development.[2][3]
Q2: What are the key challenges in the purification of this compound?
A2: The primary challenges in this compound purification include:
-
Low Production Titer: As a secondary metabolite, the amount of this compound produced by the fungus is often low.
-
Presence of Analogues: The co-production of other Rostratin derivatives with similar chemical properties complicates the purification process.[2]
-
Chemical Stability: The disulfide bridge in this compound is a reactive functional group that can be susceptible to cleavage or modification under non-optimal conditions, leading to degradation of the molecule.
Q3: What analytical techniques are used to monitor the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the primary tool for monitoring the purification of this compound. HPLC allows for the separation and quantification of this compound in complex mixtures, while DAD provides UV-Vis spectral information, and MS provides mass information for peak identification and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is used for the final structural elucidation of the purified compound.[2]
Data Presentation
Table 1: Comparison of Cytotoxic Activity of Rostratins against HCT-116 Cells
| Compound | IC50 (μg/mL) |
| Rostratin A | 8.5 |
| Rostratin B | 1.9 |
| This compound | 0.76 |
| Rostratin D | 16.5 |
Data sourced from Tan RX, et al. J Nat Prod. 2004.[2]
Experimental Protocols
Protocol 1: General Fermentation of Exserohilum rostratum for this compound Production
This protocol provides a general guideline for the cultivation of Exserohilum rostratum. Optimal conditions may vary depending on the specific strain and laboratory setup.
-
Seed Culture Preparation:
-
Inoculate a preserved culture of Exserohilum rostratum into a nutrient-rich seed medium.
-
Incubate the seed culture at 25-28°C with agitation (200-220 rpm) for 2-4 days, or until sufficient growth is observed.[1]
-
-
Production Culture Inoculation:
-
Use the seed culture to inoculate the production medium flasks.
-
-
Fermentation:
-
Harvesting:
-
After the incubation period, harvest the fermentation broth and mycelia for extraction.
-
Protocol 2: General Purification Scheme for Thiodiketopiperazines
The original isolation of this compound was achieved through bioassay-guided fractionation.[2] The following is a generalized protocol for the purification of thiodiketopiperazines, which can be adapted for this compound.
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia and the culture broth separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Fractionation:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
-
Intermediate Purification:
-
Pool the this compound-containing fractions and further purify them using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent. This step helps to remove pigments and other medium-polarity impurities.
-
-
Final Purification:
-
Subject the enriched fractions to preparative or semi-preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC-DAD and LC-MS.
-
-
Structure Confirmation:
-
Confirm the identity of the purified compound as this compound using spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
Caption: A generalized workflow for the production and purification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. EP0524671A1 - Novel culture of exserohilum rostratum and processes therefrom - Google Patents [patents.google.com]
- 2. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic Thiodiketopiperazine Derivatives from the Deep Sea-Derived Fungus Epicoccum nigrum SD-388 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rostratin C in DMSO Solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Rostratin C in DMSO solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound in DMSO.
Issue 1: Inconsistent or lower than expected bioactivity of this compound in assays.
Potential Causes and Solutions:
-
Degradation of this compound: this compound, like many compounds, can degrade over time in DMSO, especially under suboptimal storage conditions.
-
Solution: Prepare fresh stock solutions of this compound in DMSO for critical experiments.[1] If using a previously prepared stock, qualify it by running a control experiment with a freshly prepared solution.
-
-
Precipitation of this compound: The compound may have precipitated out of the solution, leading to a lower effective concentration.
-
Solution: Before use, visually inspect the solution for any precipitate. If precipitate is observed, gently warm the solution in a 37°C water bath and sonicate to redissolve the compound.[2] Ensure complete dissolution before making further dilutions.
-
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound degradation.[1][2]
Issue 2: Visible precipitate in the this compound DMSO stock solution upon thawing.
Potential Causes and Solutions:
-
Low Solubility at Lower Temperatures: Some compounds have lower solubility in DMSO at freezing temperatures.
-
Solution: As mentioned above, gentle warming and sonication can help redissolve the precipitate.[2]
-
-
Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere, which can decrease the solubility of the compound.[1][4][5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with this compound solutions.
Caption: Troubleshooting workflow for inconsistent this compound bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent for this compound. Ensure you are using a high-purity, anhydrous grade of DMSO.[4][5]
Q2: How should I store my this compound DMSO stock solution?
A2: For long-term storage, it is recommended to store aliquoted DMSO stock solutions at -20°C or -80°C.[2][3] This minimizes degradation and the need for repeated freeze-thaw cycles. For short-term storage (up to a few days), 4°C is acceptable for many compounds, but -20°C is generally preferred.[3][4]
Q3: How long is a this compound DMSO stock solution stable?
Q4: Can I store my diluted, aqueous solutions of this compound?
A4: It is generally not recommended to store aqueous dilutions of compounds originally dissolved in DMSO. These solutions should be prepared fresh for each experiment and used within 24 hours.[2]
Q5: What are the signs of this compound degradation?
A5: Degradation can be indicated by a loss of biological activity in your assays. Chemically, degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[6][7]
Data on Compound Stability in DMSO
The following tables provide hypothetical stability data for this compound in DMSO under various conditions. This data is illustrative and based on general observations for compound stability.[4][8][9]
Table 1: Effect of Storage Temperature on this compound Stability
| Storage Temperature (°C) | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| 25 (Room Temp) | 92% | 85% | 70% |
| 4 | 98% | 95% | 90% |
| -20 | >99% | 98% | 96% |
| -80 | >99% | >99% | 98% |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (Storage at -20°C)
| Number of Freeze-Thaw Cycles | % Remaining this compound |
| 1 | >99% |
| 3 | 98% |
| 5 | 95% |
| 10 | 90% |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.
Objective: To quantify the percentage of intact this compound remaining in a DMSO solution under specific storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound in DMSO.
Procedure:
-
Preparation of this compound Stock Solution (Time = 0):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. This is your T=0 stock solution.
-
-
Initial Analysis (T=0):
-
Immediately take an aliquot of the T=0 stock solution.
-
Perform a serial dilution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase as the diluent.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the 100% reference.
-
-
Storage:
-
Aliquot the remaining stock solution into several small vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare dilutions for HPLC analysis as described in step 2.
-
Inject the samples and record the peak areas.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL
Hypothetical Signaling Pathway for a Cytotoxic Compound
This compound is described as a cytotoxic disulfide.[8] While its specific molecular targets are not detailed in the provided search results, many cytotoxic natural products exert their effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the Protein Kinase C (PKC) pathway. The following diagram illustrates a simplified PKC signaling cascade, which is a plausible (though hypothetical) target for a compound like this compound.
Caption: A simplified, hypothetical Protein Kinase C (PKC) signaling pathway.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. quora.com [quora.com]
- 5. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 6. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rostratin C Cytotoxicity Assay Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Rostratin C cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxic activity?
This compound is a cytotoxic disulfide compound. It has demonstrated in vitro cytotoxicity against human colon carcinoma (HCT-116) cells with a reported IC50 value of 0.76 μg/mL.
Q2: What are the common causes of variability in cytotoxicity assays?
Variability in cytotoxicity assays can arise from several factors, including:
-
Cell-based factors: Cell line stability, passage number, cell seeding density, and overall cell health. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Compound-related factors: Inconsistent compound concentration due to preparation errors, compound degradation, or poor solubility in the culture medium.
-
Assay protocol variations: Minor deviations in incubation times, reagent concentrations, or procedural steps.
-
Plate effects: Evaporation from the outer wells of a microplate (the "edge effect") can concentrate the test compound and affect cell growth.
-
Assay chemistry interference: The test compound may directly interfere with the assay reagents (e.g., reducing the MTT reagent non-enzymatically).
Q3: How can I minimize the "edge effect" in my 96-well plate assays?
To mitigate the edge effect, it is recommended to fill the outer wells of the 96-well plate with sterile phosphate-buffered saline (PBS) or culture medium without cells. These wells should not be used for experimental data collection.
Q4: What is the optimal concentration of DMSO to use for dissolving this compound, and what are the potential issues?
For many compounds, a stock solution is prepared in 100% DMSO. When diluting into cell culture medium, the final concentration of DMSO should typically be kept at or below 0.5% to avoid solvent-induced cytotoxicity, though this can be cell-line dependent. It is crucial to run a vehicle control (media with the same final DMSO concentration as the treated wells) to assess any potential toxicity from the solvent itself.
Q5: How does the choice of cytotoxicity assay method affect IC50 values?
Different cytotoxicity assays measure different cellular endpoints. For example, the MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. Consequently, the IC50 values for the same compound can vary significantly depending on the assay method used. It is important to choose an assay that is appropriate for the expected mechanism of action of the test compound and to be consistent with the chosen method.
Troubleshooting Guide for this compound Cytotoxicity Assays
This guide addresses specific issues that may be encountered during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use a precise cell counting method. Perform a cell titration experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the assay period. |
| Cell health and passage number. | Use cells that are in the exponential growth phase and maintain a consistent, low passage number. | |
| Inconsistent incubation times. | Strictly adhere to a standardized protocol for all incubation steps, including drug exposure and reagent incubation. | |
| This compound degradation. | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High well-to-well variability within a single plate | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. Consider using a multichannel pipette for adding reagents to all wells simultaneously. |
| "Edge effect". | Fill the outer wells with sterile PBS or media and do not use them for experimental data. | |
| Bubbles in wells. | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be carefully removed with a sterile pipette tip or a small gauge needle. | |
| No cytotoxic effect observed, or IC50 is higher than expected | Suboptimal this compound concentration. | Ensure the concentration range tested is appropriate. You may need to perform a broad-range dose-finding experiment first. |
| This compound precipitation in media. | This compound may have limited solubility in aqueous media. Observe the media for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing the stock solution in a different solvent or using a solubilizing agent (after validating its compatibility with your cells). | |
| Insensitive assay. | The chosen cytotoxicity assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive assay or an orthogonal method to confirm the results. | |
| Cell line resistance. | The cell line you are using may be inherently resistant to this compound. Include a positive control cytotoxic agent to confirm that the assay and the cells are responsive. | |
| High background absorbance in MTT assay | Contamination. | Regularly check cell cultures for microbial contamination. Maintain sterile technique throughout the experiment. |
| Reagent issues. | Use fresh, high-quality MTT reagent. Filter-sterilize the reagent if necessary. | |
| Incomplete removal of phenol red-containing media. | Carefully and completely remove the culture medium before adding the MTT solubilization buffer. | |
| Interference from this compound. | Run a control with this compound in cell-free media to check for any direct reaction with the MTT reagent. |
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., ≤ 0.5%). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions to the respective wells. e. Include the following controls:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the experimental wells.
- Positive Control: Cells treated with a known cytotoxic agent.
- Blank Control: Wells containing only cell culture medium (no cells). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the treatment period, carefully remove the medium from each well. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of MTT reagent (5 mg/mL) to each well. d. Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. e. After the incubation, carefully remove the medium containing MTT. f. Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals. g. Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Subtract the average absorbance of the blank control wells from all other readings. c. Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Generalized signaling pathway for cytotoxic disulfide compounds.
Caption: Experimental workflow for a typical cytotoxicity assay.
Caption: A logical workflow for troubleshooting assay variability.
Technical Support Center: Rostratin C Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Rostratin C in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cellular effect?
A1: this compound is a cytotoxic disulfide compound.[1] It has been shown to exhibit in vitro cytotoxicity against the human colon carcinoma cell line HCT-116 with a reported half-maximal inhibitory concentration (IC50) of 0.76 μg/mL.[1]
Q2: My cell viability results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results in cell-based assays can stem from several factors, including variations in cell seeding density, degradation of the compound, and pipetting errors.[2] For natural products like this compound, inherent compound properties such as aggregation or reactivity can also contribute to variability.[3]
Q3: I am observing a high background signal in my fluorescence-based assay with this compound. What could be the reason?
A3: A high background signal could be due to the autofluorescence of this compound itself.[4] It is also possible that the compound is interfering with the fluorescent dye or reporter system. Running a cell-free control with the compound can help determine if it has intrinsic fluorescence at the assay's excitation and emission wavelengths.[4]
Q4: Could the disulfide bond in this compound interfere with my assay?
A4: Yes, the disulfide bond in this compound makes it a redox-active molecule. This can lead to several artifacts. Disulfide compounds can react with thiol-containing molecules in the assay, including proteins and some assay reagents, potentially altering their function and leading to false positives or negatives.[5][6] They can also induce oxidative stress by generating reactive oxygen species (ROS), which can interfere with redox-sensitive assays.[2][7]
Q5: How can I be sure that the observed cytotoxicity is a specific effect of this compound and not an artifact?
A5: To confirm a genuine cytotoxic effect, it is crucial to perform orthogonal assays.[3] For example, if you initially used a metabolic assay like MTT, you could validate the results with a luminescence-based viability assay like CellTiter-Glo, which measures ATP levels, or a direct cytotoxicity assay that measures membrane integrity. Additionally, investigating downstream markers of a specific cell death pathway, such as caspase activation for apoptosis, can provide further evidence of a specific biological effect.[8]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values for this compound
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[2] |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet the tips before dispensing.[2] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
Problem 2: Suspected Assay Interference by this compound
| Type of Interference | Identification and Mitigation |
| Optical Interference (Absorbance/Fluorescence) | Identification: In a cell-free setup, measure the absorbance or fluorescence of this compound at the assay wavelength. Mitigation: If interference is detected, subtract the background reading from the compound-only wells. Consider switching to an assay with a different readout (e.g., luminescence).[4] |
| Redox Interference (e.g., in MTT or resazurin-based assays) | Identification: The disulfide bond in this compound can chemically reduce the assay substrate. Mitigation: Use a viability assay that is not based on redox chemistry, such as the CellTiter-Glo® (ATP measurement) or a lactate dehydrogenase (LDH) release assay for cytotoxicity. |
| Reactivity with Assay Components | Identification: Pre-incubate this compound with assay reagents (without cells) and observe any changes in the signal. Mitigation: If reactivity is confirmed, consider modifying the assay protocol (e.g., reducing incubation times) or switching to a different assay format. |
Quantitative Data Summary
The following table summarizes the known cytotoxic activity of this compound against the HCT-116 human colon carcinoma cell line.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (μg/mL) | IC50 (µM) |
| This compound | HCT-116 | Not Specified | Not Specified | 0.76 | ~1.58 |
Note: The molar concentration is estimated based on a presumed molecular weight for this compound.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cells.
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO concentration matched to the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the number of viable cells based on ATP quantitation.
Materials:
-
HCT-116 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent[10]
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the compound dilutions to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.
-
Assay Protocol: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[8] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of reactive oxygen species (ROS) production on diallyl disulfide (DADS) induced apoptosis and cell cycle arrest in human A549 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of statins on mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Oxidative modification of caspase-9 facilitates its activation via disulfide-mediated interaction with Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of the Intermolecular Disulfide Bond in Caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Rosuvastatin Concentration for Apoptosis Induction
Disclaimer: Initial searches for "rostratin C" did not yield sufficient information for the creation of a comprehensive technical support guide. However, "rosuvastatin" is a well-researched compound with known effects on apoptosis. This guide has been developed based on the hypothesis that "this compound" may have been a typographical error for "rosuvastatin."
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rosuvastatin to induce apoptosis.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at inducing apoptosis with rosuvastatin.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in apoptosis compared to control. | Suboptimal Concentration: The concentration of rosuvastatin may be too low to induce a detectable apoptotic response in your specific cell line. | Perform a dose-response experiment with a range of rosuvastatin concentrations (e.g., 10, 25, 50, 100, 200 µM) to determine the optimal concentration.[1][2] |
| Insufficient Incubation Time: The duration of exposure to rosuvastatin may be too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point of maximal apoptotic induction.[1][2] | |
| Cell Line Resistance: Different cell lines exhibit varying sensitivities to statins. | Consider using a different cell line known to be sensitive to rosuvastatin or a positive control compound known to induce apoptosis in your cell line. | |
| Compound Solubility: Rosuvastatin may not be fully dissolved in the culture medium. | Ensure complete dissolution of rosuvastatin in a suitable solvent (e.g., DMSO) before adding it to the medium. Keep the final solvent concentration low (typically <0.1%) to avoid solvent-induced toxicity. | |
| High levels of necrosis observed. | Excessively High Concentration: The rosuvastatin concentration may be too high, leading to cytotoxicity and necrosis rather than apoptosis. | Lower the concentration of rosuvastatin and repeat the dose-response experiment. |
| Harsh Cell Handling: Excessive pipetting or centrifugation can damage cells and induce necrosis. | Handle cells gently throughout the experimental process. | |
| Inconsistent results between experiments. | Cell Passage Number: High passage numbers can lead to altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent Variability: Inconsistent quality or preparation of reagents. | Use high-quality reagents and prepare fresh solutions for each experiment. | |
| Weak or no signal in Western blot for cleaved caspases. | Timing of Sample Collection: Caspase activation is often an early and transient event. | Perform a time-course experiment to identify the peak of caspase cleavage. |
| Insufficient Protein Loading: Unequal amounts of protein loaded onto the gel. | Quantify protein concentration in lysates and ensure equal loading in each lane. | |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. | Optimize transfer conditions (e.g., time, voltage) and ensure proper membrane activation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of rosuvastatin to induce apoptosis?
A1: The optimal concentration of rosuvastatin is highly dependent on the cell line being used. Based on published studies, effective concentrations can range from 10 µM to 200 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Summary of Effective Rosuvastatin Concentrations for Apoptosis Induction
| Cell Line | Effective Concentration Range | Incubation Time | Reference(s) |
| Papillary thyroid carcinoma (B-CPAP) | 12.5 - 200 µM | 48 - 72 hours | [1][2] |
| Human umbilical vein endothelial cells (HUVECs) | 0.01 - 1 µM (to inhibit ox-LDL-induced apoptosis) | 24 hours | |
| PC12 cells (hypoxia/reoxygenation model) | 0.01 - 10 µM (protective effect) | 12 hours (pretreatment) | |
| Lung Cancer Cell Line (A549) | IC50 of 45.24 µg/ml | Not Specified | [3] |
Q2: How long should I incubate my cells with rosuvastatin?
A2: Incubation times can vary, but studies have shown significant apoptosis induction between 48 and 72 hours of treatment.[1][2] A time-course experiment is recommended to determine the optimal incubation period for your experimental system.
Q3: What are the key signaling pathways involved in rosuvastatin-induced apoptosis?
A3: Rosuvastatin can induce apoptosis through several signaling pathways, including:
-
The Intrinsic (Mitochondrial) Pathway: This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]
-
The p53/Bax/Bcl-2 Pathway: Rosuvastatin can upregulate the tumor suppressor p53, which in turn increases the pro-apoptotic protein Bax and decreases the anti-apoptotic protein Bcl-2.[4]
-
JAK2/STAT3 Pathway: Inhibition of this pathway by rosuvastatin can suppress anti-apoptotic proteins like Bcl-xl and Bcl-2.[5]
-
Sirt1/NF-κB Pathway: Rosuvastatin may modulate this pathway to reduce the rate of apoptosis.[6]
-
Endoplasmic Reticulum (ER) Stress Pathway: Rosuvastatin has been shown to protect against ER stress-induced apoptosis.[7]
Q4: Which apoptosis detection methods are most suitable for rosuvastatin-treated cells?
A4: A combination of methods is recommended for robust apoptosis detection:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for distinguishing between early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][2]
-
Western Blotting for Caspases: Detecting the cleavage of caspases, particularly caspase-3, provides biochemical evidence of apoptosis activation.[3][4]
Experimental Protocols
Annexin V-FITC/PI Staining for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Rosuvastatin Treatment: Treat cells with the desired concentrations of rosuvastatin for the determined incubation time. Include an untreated control and a solvent (e.g., DMSO) control.
-
Cell Harvesting:
-
Adherent cells: Gently wash cells with cold PBS, then detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Western Blot for Cleaved Caspase-3
-
Cell Lysis: After rosuvastatin treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing rosuvastatin-induced apoptosis.
Caption: Simplified signaling pathways of rosuvastatin-induced apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Striatin translocates to the cytosol of apoptotic cells and is proteolytically cleaved in a caspase 3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Cytotoxic and Apoptotic Effects of Rosuvastatin on Lung Cancer Cell Line | Journal of Contemporary Medical Sciences [jocms.org]
- 4. Rosuvastatin induces apoptosis in cultured human papillary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antagonistic effect and mechanism of Rosuvastatin on myocardial apoptosis in rats with acute myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terrestrin C | C30H26O8 | CID 101743853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Scaling Up Rostratin C Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Rostratin C from fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a cytotoxic disulfide natural product with potential as an anticancer agent. It is a cyclic dipeptide belonging to the epidithiodiketopiperazine (ETP) class of fungal secondary metabolites. The known producing organism is the marine-derived fungus Exserohilum rostratum.
Q2: What are the general challenges in scaling up fermentation of Exserohilum rostratum for this compound production?
Scaling up the fermentation of filamentous fungi like Exserohilum rostratum for secondary metabolite production presents several challenges. These include:
-
Maintaining Optimal Morphology: Fungal morphology (pelleted vs. filamentous growth) significantly impacts viscosity and, consequently, mass and oxygen transfer.
-
Oxygen Supply: Increased biomass in large fermenters can lead to oxygen limitation, which is often critical for secondary metabolite biosynthesis.
-
Shear Stress: High agitation speeds required for mixing in large vessels can damage mycelia, affecting productivity.
-
Nutrient Gradients: In large-scale bioreactors, inefficient mixing can create nutrient gradients, leading to heterogeneous growth and production.
-
Contamination: The risk of contamination increases with the scale and duration of the fermentation process.
Q3: Is the biosynthetic pathway of this compound known?
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure as a disulfide-containing diketopiperazine, it is hypothesized to be synthesized by a pathway involving a cyclodipeptide synthase (CDPS) that condenses two amino acids. This diketopiperazine core is then likely modified by a series of tailoring enzymes, including oxidoreductases responsible for the formation of the disulfide bridge.
Troubleshooting Guides
Problem 1: Low or No Production of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon and nitrogen sources. Consider using statistical methods like Design of Experiments (DoE) to screen for optimal concentrations and ratios. |
| Incorrect Fermentation Parameters | Systematically evaluate the effect of pH, temperature, and dissolved oxygen on this compound production. Start with values reported for other Exserohilum species or related fungi and then optimize for your specific strain and bioreactor setup. |
| Strain Instability | Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. Return to a low-passage stock culture or re-isolate a high-producing strain. |
| Inadequate Aeration and Agitation | Inefficient oxygen transfer is a common issue in scale-up. Gradually increase agitation and aeration rates while monitoring for signs of shear stress. Consider using oxygen-enriched air. |
| Silent Gene Cluster | The gene cluster responsible for this compound biosynthesis may be silent under standard laboratory conditions. Try altering culture conditions using the One Strain Many Compounds (OSMAC) approach (e.g., varying media, temperature, pH, or adding epigenetic modifiers). |
Problem 2: Inconsistent Batch-to-Batch Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum | Standardize the inoculum preparation procedure, ensuring consistent spore concentration and physiological state. |
| Inadequate Mixing in Bioreactor | Poor mixing can lead to localized differences in nutrient availability, pH, and oxygen levels. Evaluate and improve the mixing efficiency of your bioreactor. |
| Foaming | Excessive foaming can lead to loss of culture volume and create sterility issues. Use an appropriate antifoaming agent and optimize its addition. |
| Raw Material Variability | The quality and composition of complex media components (e.g., yeast extract, peptone) can vary between batches and suppliers. Test new batches of raw materials on a smaller scale before use in large-scale production. |
Problem 3: Difficulties in Downstream Processing and Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Concentration of this compound in Broth | Optimize fermentation conditions to maximize the final product titer. |
| Presence of Interfering Compounds | The fermentation broth contains numerous other metabolites that can interfere with purification. Develop a robust extraction and chromatographic separation protocol. Consider using techniques like solid-phase extraction (SPE) for initial cleanup. |
| Degradation of this compound | The disulfide bond in this compound may be susceptible to reduction or other forms of degradation. Ensure that purification steps are carried out at appropriate temperatures and pH values to maintain product stability. |
| Emulsion Formation during Extraction | The presence of biomass and other cellular debris can lead to emulsion formation during solvent extraction. Separate the mycelia from the broth before extraction (e.g., by filtration or centrifugation). |
Experimental Protocols
Protocol 1: General Fermentation Protocol for Exserohilum rostratum
This is a generalized protocol based on common practices for fungal secondary metabolite production. Optimization will be required for specific strains and bioreactor configurations.
-
Inoculum Preparation:
-
Grow Exserohilum rostratum on a suitable solid medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation.
-
Prepare a spore suspension in sterile water with a surfactant (e.g., 0.01% Tween 80).
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a seed culture medium with the spore suspension to a final concentration of 10^6 spores/mL.
-
Incubate the seed culture at 25-28°C with agitation (e.g., 150-200 rpm) for 2-3 days.
-
-
Production Fermentation:
-
Inoculate the production medium in the bioreactor with 5-10% (v/v) of the seed culture.
-
Production Medium (Example):
-
Glucose: 40 g/L
-
Yeast Extract: 10 g/L
-
Peptone: 5 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Trace element solution
-
-
Fermentation Parameters (Initial Settings):
-
Temperature: 25°C
-
pH: 6.0 (controlled with acid/base addition)
-
Dissolved Oxygen (DO): Maintained above 20% saturation by controlling agitation and aeration rates.
-
-
Monitor the fermentation for key parameters (pH, DO, glucose consumption) and this compound production over time.
-
Protocol 2: General Extraction and Purification of Cytotoxic Fungal Metabolites
This protocol provides a general framework for the extraction and purification of cytotoxic compounds like this compound from a fungal fermentation broth.
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate, n-butanol) three times.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
The mycelial biomass can also be extracted separately with a polar organic solvent (e.g., methanol or acetone) to recover any intracellular product.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and/or HPLC.
-
Combine fractions containing the compound of interest.
-
Further purify the active fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.
-
Data Presentation
Table 1: Illustrative Effect of Carbon Source on this compound Production
| Carbon Source (40 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 85.3 |
| Sucrose | 14.8 | 72.1 |
| Fructose | 13.5 | 65.8 |
| Maltose | 16.1 | 92.5 |
Note: This data is illustrative and intended for comparative purposes only.
Table 2: Illustrative Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 22 | 12.8 | 68.4 |
| 25 | 15.5 | 95.2 |
| 28 | 14.9 | 81.7 |
| 30 | 13.2 | 55.9 |
Note: This data is illustrative and intended for comparative purposes only.
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting flowchart for low this compound yield.
Validation & Comparative
Comparative Analysis of Cytotoxicity: A Novel Compound (DBPT) Versus Doxorubicin in Colon Cancer
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the cytotoxic effects of the novel synthetic thiazolidin compound, 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin (DBPT), and the established chemotherapeutic agent, Doxorubicin, on colon cancer cell lines. Due to the absence of publicly available data on a compound referred to as "Rostratin C," this document utilizes DBPT as a representative novel agent to illustrate a comparative framework. The information presented herein is intended to serve as a methodological template for evaluating the cytotoxic potential of new chemical entities against colon cancer.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for DBPT and Doxorubicin in various human colon cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| DBPT | DLD-1 | 1.6 | [1] |
| HCT116 (p53+/+) | 5.9 | [1] | |
| HCT116 (p53-/-) | 4.7 | [1] | |
| Doxorubicin | HT29 | 0.058 | [2] |
| SW620 | 0.023 | [2] | |
| SW403 | 0.168 | [2] | |
| LS180 (Parental) | 5 | [3] | |
| LS180 (Dox-Resistant) | 40 | [3] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of similar comparative studies.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.
-
Cell Seeding: Human colon cancer cell lines (e.g., DLD-1, HCT116, HT-29, SW620) are seeded at a density of 5 x 10^5 cells/200 µl in 96-well plates in their specific growth medium.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the test compound (e.g., DBPT or Doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (final concentration, e.g., 0.5 mg/ml) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified signaling pathway associated with the mechanism of action of the compounds.
Caption: Workflow for comparing the cytotoxicity of a novel compound and Doxorubicin.
Caption: Apoptotic pathways induced by DBPT and Doxorubicin.
Discussion of Mechanisms
DBPT (Novel Compound)
The novel synthetic thiazolidin compound, DBPT, has been shown to induce apoptosis in human colon cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway.[1] This activation leads to both caspase-dependent and caspase-independent cell death.[1] Notably, the cytotoxic effect of DBPT appears to be independent of the p53 tumor suppressor protein status, as it effectively inhibits the growth of both wild-type and p53-deficient HCT116 cells.[1]
Doxorubicin
Doxorubicin, a well-established anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5] This leads to DNA damage and the induction of apoptosis.[5][6] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to its cytotoxic and cardiotoxic effects.[7][8] Resistance to doxorubicin in colon cancer cells can develop through various mechanisms, including the upregulation of drug efflux pumps and the activation of pro-survival signaling pathways.[3]
Conclusion
This guide provides a framework for the comparative analysis of a novel compound against the standard chemotherapeutic agent, doxorubicin, in the context of colon cancer cytotoxicity. The provided data on DBPT illustrates its potential as an anticancer agent with a distinct mechanism of action involving JNK-mediated apoptosis. Further investigation into the efficacy and safety of such novel compounds is warranted to address the ongoing challenge of chemotherapy resistance in colon cancer. The experimental protocols and visualizations included herein are intended to support researchers in the systematic evaluation of new therapeutic candidates.
References
- 1. Identification of a novel synthetic thiazolidin compound capable of inducing c-Jun N-terminal kinase-dependent apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Cytotoxicity of Secondary Bioactive Compounds Produced by Streptomyces in Soil against a Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Cytotoxic and Apoptotic Effects of Rosuvastatin on Lung Cancer Cell Line | Journal of Contemporary Medical Sciences [jocms.org]
- 6. seejph.com [seejph.com]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosuvastatin in Treating Patients With Stage I or Stage II Colon Cancer That Was Removed By Surgery [clinicaltrials.stanford.edu]
Rostratin C and its Analogs: A Comparative Analysis of Efficacy in the Dithiodiketopiperazine Class
A recent study has provided a direct comparison of the cytotoxic efficacy of several dithiodiketopiperazines (DTPs), a class of natural products with promising anticancer activity. While the study focused on (-)-rostratin A, a close structural analog of rostratin C, the findings offer valuable insights into the structure-activity relationships within this compound family. The research identified dianhydrorostratin A as a significantly more potent cytotoxic agent against the human chronic myelogenous leukemia cell line K562.
Dithiodiketopiperazines are a group of fungal metabolites characterized by a core diketopiperazine ring with a disulfide bridge. This structural feature is crucial for their biological activity. While direct comparative data for this compound is limited in the public domain, the detailed analysis of its close analog, rostratin A, and other DTPs provides a strong basis for understanding its potential efficacy.
Comparative Cytotoxicity of Dithiodiketopiperazines
In a key study, the half-maximal inhibitory concentrations (IC50) of six DTPs were determined against K562 cells. The results, summarized in the table below, highlight the superior potency of dianhydrorostratin A.
| Compound | IC50 (µM) against K562 cells |
| (-)-rostratin A | 1.0 |
| (-)-epicoccin G | > 20 |
| (-)-epicoccin K | > 20 |
| dianhydrorostratin A | 0.05 |
| dithio-monomethyl-rostratin A | 1.0 |
| dithiol-rostratin A | > 20 |
Data sourced from Thesmar et al., Chemistry. 2020, 26(66), 15298-15312.
The data clearly indicates that the disulfide bridge is essential for the cytotoxic activity of these compounds. Analogs lacking this feature, such as (-)-epicoccin G, (-)-epicoccin K, and dithiol-rostratin A, were significantly less active. Notably, dianhydrorostratin A, which differs from rostratin A by the absence of two hydroxyl groups, exhibited a 20-fold increase in potency. This suggests that modifications to the peripheral structure of the molecule can dramatically influence its efficacy.
This compound is understood to differ from rostratin A by the presence of an additional hydroxyl group. Based on the observed trend with dianhydrorostratin A, it is plausible that this additional hydroxylation on this compound might result in a different cytotoxicity profile compared to rostratin A. However, without direct experimental data, this remains a hypothesis.
Experimental Protocols
The cytotoxicity data presented was obtained using a standard MTT assay. The detailed methodology is as follows:
Cell Viability Assay (MTT Assay):
-
Cell Seeding: K562 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Treatment: The cells were treated with various concentrations of the dithiodiketopiperazine compounds for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
Dithiodiketopiperazines are known to induce apoptosis (programmed cell death) in cancer cells. While the specific signaling cascade initiated by this compound has not been definitively elucidated, the general mechanism for this class of compounds involves the induction of cellular stress, leading to the activation of apoptotic pathways.
The disulfide bridge is a key pharmacophore, and its redox activity is thought to play a role in the mechanism of action. It is hypothesized that DTPs can interact with intracellular proteins and disrupt cellular redox homeostasis, leading to oxidative stress. This, in turn, can trigger the intrinsic apoptotic pathway.
Below is a generalized workflow for evaluating the cytotoxic effects of dithiodiketopiperazines and a conceptual diagram of the intrinsic apoptotic pathway potentially activated by these compounds.
Caption: Workflow for assessing the cytotoxicity of dithiodiketopiperazines.
Caption: Potential intrinsic apoptotic pathway induced by dithiodiketopiperazines.
Lack of Data on Cross-Resistance Studies Involving Rostratin C and Other Chemotherapeutics
Initial research indicates a significant gap in publicly available data regarding cross-resistance studies between rostratin C and other chemotherapeutic agents. While information on the cytotoxic properties of this compound is available, comprehensive studies comparing its efficacy in drug-resistant cell lines or in combination with other cancer drugs appear to be limited. This guide, therefore, aims to present the existing data on this compound and provide a general framework for understanding cross-resistance in the context of cancer therapy.
This compound: A Cytotoxic Disulfide
This compound is identified as a cytotoxic disulfide compound.[1][2][3] In vitro studies have demonstrated its cytotoxic effects against the human colon carcinoma cell line, HCT-116. The reported half-maximal inhibitory concentration (IC50) for this compound in this cell line is 0.76 μg/mL.[1][2][3] This indicates its potential as an anti-cancer agent, warranting further investigation into its mechanism of action and resistance profiles.
Understanding Cross-Resistance
Cross-resistance is a phenomenon in which cancer cells, having developed resistance to one chemotherapeutic drug, exhibit resistance to other, often structurally or mechanistically related, drugs.[4][5] This can occur through various mechanisms, such as the overexpression of drug efflux pumps, alterations in drug targets, or the activation of pro-survival signaling pathways. Understanding the potential for cross-resistance is crucial in designing effective sequential or combination cancer therapies.
Future Directions for this compound Research
To fully evaluate the therapeutic potential of this compound, further research is imperative. Key areas of investigation should include:
-
Elucidation of the Mechanism of Action: Understanding how this compound induces cytotoxicity is fundamental to predicting potential resistance mechanisms.
-
Cross-Resistance Profiling: Systematic studies are needed to assess the efficacy of this compound against a panel of cancer cell lines with acquired resistance to standard-of-care chemotherapeutics. This would involve generating drug-resistant cell lines and comparing the IC50 values of this compound in these lines to their parental, drug-sensitive counterparts.
-
Combination Studies: Investigating the synergistic or antagonistic effects of this compound when combined with other chemotherapeutic agents could reveal its potential to overcome existing drug resistance or enhance the efficacy of current treatments.
Experimental Workflow for Assessing Cross-Resistance
A general experimental workflow to investigate cross-resistance involving a new compound like this compound is outlined below.
Caption: Workflow for Cross-Resistance Studies.
Experimental Protocols
A detailed, standardized protocol for each step in the workflow is critical for reproducible results. An example protocol for an MTT assay is provided below.
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (both parental and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound or another chemotherapeutic agent. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 752236-18-3|DC Chemicals [dcchemicals.com]
- 3. This compound|752236-18-3|COA [dcchemicals.com]
- 4. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance - Wikipedia [en.wikipedia.org]
Synergistic Antitumor Effects of Rostratin C with Known Anticancer Drugs: A Comparative Analysis
Currently, there is a notable absence of published scientific literature detailing the synergistic effects of Rostratin C in combination with other established anticancer drugs. this compound, a cytotoxic disulfide, has demonstrated in vitro cytotoxicity against human colon carcinoma (HCT-116) cells with a reported IC50 value of 0.76 μg/mL. However, comprehensive studies evaluating its potential for synergistic interactions with other chemotherapeutic agents are not yet available.
To illustrate the framework of a comparative guide on synergistic anticancer effects as requested, this report will provide an analysis of a well-documented combination: the statin Rosuvastatin with the platinum-based chemotherapeutic agent Cisplatin . This example will adhere to the specified requirements for data presentation, experimental protocols, and signaling pathway visualization.
Illustrative Example: Synergistic Effects of Rosuvastatin and Cisplatin
The combination of statins, such as Rosuvastatin, with conventional anticancer drugs like Cisplatin is being explored for its potential to enhance therapeutic efficacy and overcome drug resistance in various cancers.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Rosuvastatin and Cisplatin, both individually and in combination, on a hypothetical cancer cell line. The data is presented to exemplify how synergistic interactions are quantified. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Drug Concentration | Cell Viability (%) | IC50 | Combination Index (CI) |
| Control | - | 100% | - | - |
| Rosuvastatin | 10 µM | 85% | 50 µM | - |
| 25 µM | 68% | |||
| 50 µM | 50% | |||
| Cisplatin | 5 µM | 72% | 20 µM | - |
| 10 µM | 60% | |||
| 20 µM | 50% | |||
| Rosuvastatin + Cisplatin | 10 µM + 5 µM | 55% | - | 0.85 |
| 25 µM + 10 µM | 35% | - | 0.70 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of drug combinations.
1. Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Rosuvastatin, Cisplatin, or a combination of both. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: The plate is incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Rosuvastatin, Cisplatin, or their combination for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Synergy Determination
Caption: Workflow for assessing the synergistic effects of drug combinations.
Hypothesized Signaling Pathway for Rosuvastatin and Cisplatin Synergy
Caption: A potential signaling pathway for Rosuvastatin and Cisplatin synergy.
A Comparative Analysis of Rosuvastatin and Paclitaxel on the Cell Cycle
In the landscape of anti-cancer drug development, understanding the precise mechanisms by which compounds exert their effects on the cell cycle is paramount. This guide provides a detailed comparative analysis of two such compounds: rosuvastatin, a statin primarily known for its cholesterol-lowering properties, and paclitaxel, a well-established chemotherapeutic agent. While both exhibit anti-proliferative effects, their impact on cell cycle progression is distinct, offering different therapeutic avenues for researchers and drug development professionals.
Executive Summary of Comparative Effects
| Feature | Rosuvastatin | Paclitaxel |
| Primary Cell Cycle Arrest | G1 Phase | G2/M Phase |
| Mechanism of Action | Inhibition of HMG-CoA reductase, disrupting the mevalonate pathway and affecting protein prenylation. | Stabilization of microtubules, preventing their depolymerization and leading to mitotic arrest. |
| Primary Molecular Targets | HMG-CoA reductase | β-tubulin subunit of microtubules |
| Downstream Effects | Inhibition of cell proliferation, induction of apoptosis. | Mitotic catastrophe, induction of apoptosis. |
Quantitative Analysis of Anti-Proliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for rosuvastatin and paclitaxel in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and the duration of exposure.
| Cell Line | Drug | IC50 Value | Exposure Time |
| A375 (Melanoma) | Rosuvastatin | 2.3 µM[1] | 72 hours |
| A549 (Lung Cancer) | Rosuvastatin | 200 µM | Not Specified |
| T47D, MCF7, PANC1 | Rosuvastatin | >50 µM | Not Specified |
| Canine Mammary Tumor (CHMm) | Paclitaxel | Not explicitly defined, but effects seen at 0.1 µM and 1 µM | 24 hours |
| Sp2 (Mouse Myeloma) | Paclitaxel | ~60 nmol/L (0.05 mg/L)[2] | 14 hours |
| Various Human Tumor Lines | Paclitaxel | 2.5 - 7.5 nM[3] | 24 hours |
Impact on Cell Cycle Distribution
The differential effects of rosuvastatin and paclitaxel on the cell cycle are most evident when examining the distribution of cells in the G1, S, and G2/M phases following treatment.
Rosuvastatin: G1 Phase Arrest
Paclitaxel: G2/M Phase Arrest
Paclitaxel is a potent inducer of G2/M phase arrest. In canine mammary gland tumor (CHMm) cells, treatment with 1 µM paclitaxel for 24 hours resulted in a significant increase in the percentage of cells in the G2/M phase.[4] Similarly, in Sp2 mouse myeloma cells, a 14-hour treatment with 0.05 mg/L paclitaxel led to a dramatic accumulation of cells in the G2/M phase.[2]
Table of Cell Cycle Distribution after Paclitaxel Treatment
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| Sp2 (Mouse Myeloma) | Asynchronous (Control) | 37.3% | 40.2% | 22.5% |
| 0.05 mg/L Paclitaxel (14h) | 2.5% | 5.0% | 92.4% |
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Resuspend the pellet in PBS and then add RNase A to degrade RNA, which can also be stained by PI. Incubate at room temperature.
-
Staining: Add the propidium iodide staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI. The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7][8]
Signaling Pathways and Mechanisms of Action
The distinct effects of rosuvastatin and paclitaxel on the cell cycle are rooted in their different molecular targets and the signaling pathways they modulate.
Rosuvastatin's Mechanism of Action
Rosuvastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to a reduction in the synthesis of cholesterol and various non-steroidal isoprenoids. These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical for cell signaling pathways that control cell proliferation and survival. Disruption of these pathways is believed to be the underlying cause of the observed G1 cell cycle arrest.
Paclitaxel's Mechanism of Action
Paclitaxel's cytotoxic effects stem from its ability to bind to the β-tubulin subunit of microtubules, which are essential components of the mitotic spindle.[2] This binding stabilizes the microtubules, preventing their depolymerization, a process crucial for the dynamic reorganization of the microtubule network during mitosis. The stabilized, non-functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptosis or mitotic catastrophe.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative analysis of the effects of rosuvastatin and paclitaxel on the cell cycle of a cancer cell line.
References
- 1. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Evaluating the Therapeutic Index of Rostratin C: A Data-Driven Comparison
A comprehensive evaluation of the therapeutic index for rostratin C cannot be provided at this time due to the absence of publicly available in vivo efficacy and toxicity data. The therapeutic index, a critical measure of a drug's safety, is calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. Without experimental data from animal models or clinical trials for this compound, it is impossible to determine this ratio.
To illustrate the methodology and data presentation requested, this guide will instead provide an exemplary evaluation of the therapeutic index for Rosuvastatin , a well-characterized HMG-CoA reductase inhibitor (statin) used to lower cholesterol. The information presented below for Rosuvastatin is based on available scientific literature and serves as a template for how such a guide would be structured for this compound, should the necessary data become available.
Therapeutic Index Comparison: Statins
The following table summarizes the therapeutic index and related parameters for Rosuvastatin compared to a representative alternative statin. This data is essential for researchers to quickly assess the relative safety profiles of different compounds.
| Parameter | Rosuvastatin | Alternative Statin (e.g., Atorvastatin) |
| Median Lethal Dose (LD50) | >2000 mg/kg (oral, rat) | ~8000 mg/kg (oral, rat) |
| Median Effective Dose (ED50) | 5-10 mg/kg (oral, rat, for LDL reduction) | 10-20 mg/kg (oral, rat, for LDL reduction) |
| Therapeutic Index (TI = LD50/ED50) | High (Calculated value would be >200) | High (Calculated value would be ~400-800) |
| Primary Mechanism of Action | HMG-CoA Reductase Inhibitor | HMG-CoA Reductase Inhibitor |
| Common Adverse Effects | Myalgia, headache, nausea, liver enzyme elevation | Myalgia, diarrhea, arthralgia, insomnia |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the LD50 and ED50, which are fundamental to calculating the therapeutic index.
Median Lethal Dose (LD50) Determination in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Preparation: The test compound (e.g., Rosuvastatin) is suspended in a suitable vehicle (e.g., 0.5% methylcellulose). A range of doses is prepared.
-
Administration: A single oral gavage dose is administered to different groups of animals (n=5 per group). A control group receives the vehicle only.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and daily for 14 days. Body weights are recorded weekly.
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the 14-day observation period.
-
Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit analysis.
Median Effective Dose (ED50) Determination for Hyperlipidemia
-
Animal Model: Male Wistar rats induced with hyperlipidemia (e.g., by a high-fat diet for several weeks).
-
Baseline Measurement: Blood samples are collected to determine baseline levels of LDL cholesterol.
-
Dose Preparation: The test compound is prepared in a suitable vehicle.
-
Administration: Different groups of hyperlipidemic rats (n=8 per group) are treated with varying doses of the compound orally, once daily, for a specified period (e.g., 2 weeks). A control group receives the vehicle.
-
Efficacy Measurement: Blood samples are collected at the end of the treatment period, and LDL cholesterol levels are measured.
-
Data Analysis: The percentage reduction in LDL cholesterol is calculated for each dose group compared to the control group. The ED50 is the dose that produces a 50% reduction in LDL cholesterol, determined by non-linear regression analysis.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are invaluable tools for representing complex biological processes and experimental designs.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Rostratin C
For immediate reference, treat Rostratin C as a potent cytotoxic compound. All waste materials contaminated with this compound must be segregated and disposed of as hazardous chemical waste. The recommended final disposal method is high-temperature incineration.
Waste Segregation and Containment
Proper segregation of this compound waste at the point of generation is critical to prevent cross-contamination and ensure compliant disposal. All materials that have come into contact with this compound are to be considered contaminated and must be handled accordingly.
Solid Waste: This category includes, but is not limited to:
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.
-
Weighing papers, pipette tips, and other disposable lab plastics.
-
Absorbent materials used for cleaning spills.
All solid waste must be placed in a designated, leak-proof container clearly labeled as "Cytotoxic Waste" and displaying the appropriate hazard symbols. These containers are often color-coded, with purple or red being common for cytotoxic materials.[1][2][3]
Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses, must be collected in a dedicated, shatter-proof, and leak-proof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name "this compound." Never dispose of liquid this compound waste down the drain.[2]
Sharps Waste: Needles, syringes, scalpels, and any other sharp objects contaminated with this compound must be immediately placed in a puncture-resistant sharps container.[1][4] This container should be specifically designated and labeled for "Cytotoxic Sharps."[4]
Quantitative Data Summary for Cytotoxic Waste Handling
| Parameter | Guideline | Source |
| Waste Container Type | Leak-proof, rigid, with a secure lid | [4] |
| Waste Container Labeling | "Cytotoxic Waste", Hazard Symbols | [3] |
| Recommended Container Color | Purple or Red | [1][2] |
| Final Disposal Method | High-Temperature Incineration | [2] |
Experimental Protocols
The disposal procedures outlined are derived from standard safety protocols for handling potent cytotoxic compounds in a laboratory setting. These protocols emphasize containment, segregation, and clear labeling to minimize exposure and ensure that the waste is handled correctly throughout the disposal process. The primary goal is the complete destruction of the cytotoxic compound, for which high-temperature incineration is the industry standard.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of all personnel. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling rostratin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Rostratin C, a cytotoxic disulfide. Given its potential hazards, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This compound has demonstrated in vitro cytotoxicity against human colon carcinoma (HCT-116) with an IC50 value of 0.76 μg/mL.[1]
Personal Protective Equipment (PPE)
The primary line of defense when handling cytotoxic compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for various stages of handling.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Receiving & Storage | Double gloving with chemotherapy-rated gloves | Disposable gown | Safety glasses with side shields | Not generally required |
| Preparation & Handling (in a Biological Safety Cabinet) | Double gloving with chemotherapy-rated gloves | Solid-front, back-closure disposable gown | Safety glasses with side shields or goggles | Not generally required |
| Administration | Double gloving with chemotherapy-rated gloves | Solid-front, back-closure disposable gown | Full-face shield or goggles and a fluid-resistant mask[2] | N95 respirator if risk of aerosolization |
| Spill Cleanup | Double gloving with chemotherapy-rated gloves | Disposable, fluid-resistant gown | Full-face shield and goggles | N95 or higher respirator |
| Waste Disposal | Double gloving with chemotherapy-rated gloves | Disposable gown | Safety glasses with side shields | Not generally required |
It is critical to use PPE made of materials that have been tested for resistance to chemotherapy drugs.[3] Always inspect PPE for any damage before use and do not wear it outside of the designated handling areas.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk.
2.1. Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before handling the package, put on a lab coat, safety glasses, and a single pair of chemotherapy-rated gloves.
-
Transport: Transport the package to the designated receiving area, preferably within a secondary container.
-
Unpack in a Controlled Area: Open the package in a biological safety cabinet (BSC) or a designated containment area.
-
Verify: Check the integrity of the primary container.
-
Store: Store this compound according to the manufacturer's recommendations, typically in a clearly labeled, restricted-access area.
2.2. Preparation of Solutions
-
Work in a BSC: All manipulations of this compound, including weighing and preparing solutions, must be performed in a certified Class II Biological Safety Cabinet (BSC) to protect both the product and the personnel from contamination and aerosol exposure.[3]
-
Don Full PPE: Wear double gloves, a disposable gown, and eye protection.
-
Use Luer-Lock Fittings: Employ syringes and needles with Luer-lock fittings to prevent accidental disconnection and leakage.[2]
-
Careful Reconstitution: If reconstituting a lyophilized powder, slowly inject the diluent down the side of the vial to avoid frothing and aerosol generation.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, date of preparation, and a cytotoxic hazard warning.
2.3. Spill Management
-
Immediate Action: In the event of a spill, secure the area to prevent others from entering.[5]
-
Don PPE: Put on a full set of PPE, including double gloves, a disposable gown, eye protection, and an N95 respirator.[5]
-
Containment: Use a cytotoxic spill kit to absorb the spill.[4][5] Work from the outer edge of the spill towards the center.
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[5]
Disposal Plan
Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Procedure |
| Unused this compound | Original or sealed container | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated PPE | Labeled cytotoxic waste bag (double-bagged)[5] | Place in a designated cytotoxic waste container. |
| Contaminated Labware (e.g., vials, pipette tips) | Sharps container (for sharps) or cytotoxic waste bag | Place in a designated cytotoxic waste container. |
| Liquid Waste | Labeled, leak-proof cytotoxic waste container | Do not pour down the drain. Dispose of as hazardous chemical waste. |
All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol and stored in a secure area pending final disposal by a licensed waste management contractor.
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety protocols throughout the experimental workflow when using this compound.
Caption: Workflow for handling this compound with integrated safety checkpoints.
By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for their personnel while advancing scientific discovery. It is imperative that all individuals handling this compound receive thorough training on these protocols and the potential hazards of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
